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  • Product: 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid
  • CAS: 453565-89-4

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization of 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid: A Technical Guide

Executive Summary & Molecule Overview In modern drug discovery and agrochemical development, highly functionalized fluorinated building blocks are critical for modulating lipophilicity, metabolic stability, and target bi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Overview

In modern drug discovery and agrochemical development, highly functionalized fluorinated building blocks are critical for modulating lipophilicity, metabolic stability, and target binding affinity. 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid (CAS: 453565-89-4) is a prime example of such a scaffold. Featuring a densely substituted benzene core, this molecule presents unique challenges and opportunities for structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy.

This whitepaper provides an authoritative, in-depth guide to the 1 H and 19 F NMR characterization of this compound. By dissecting the electronic causality of its substituents and establishing a self-validating experimental workflow, this guide empowers analytical scientists to achieve high-confidence structural verification.

Structural Elucidation: Theoretical Framework & Electronic Causality

To accurately assign the NMR spectra of a penta-substituted benzene ring, one must analyze the competing inductive (-I, +I) and mesomeric (-M, +M) effects of the substituents . The core structure dictates the presence of only two aromatic protons, located at positions C-2 and C-6.

H NMR Causality and Substituent Effects

The chemical shifts of H-2 and H-6 are governed by their spatial relationship to the four functional groups:

  • The Carboxylic Acid (-COOH) at C-1: Exerts strong -I and -M effects, significantly deshielding both ortho protons (H-2 and H-6).

  • The Bromine Atom (-Br) at C-3: While possessing lone pairs (+M), the electronegativity of bromine (-I) dominates the local electron density, resulting in a net deshielding of the adjacent H-2 proton.

  • The Amino Group (-NH 2​ ) at C-4: A strong electron-donating group via resonance (+M). However, because H-2 and H-6 are meta to the amine, they do not benefit from the primary resonance-induced shielding (which affects ortho/para positions). They experience only a marginal shielding effect.

  • The Trifluoromethoxy Group (-OCF 3​ ) at C-5: Unlike a standard methoxy group, the highly electronegative fluorine atoms withdraw electron density from the oxygen, severely dampening its +M capability. Consequently, the -I effect dominates, leading to the deshielding of the ortho H-6 proton.

Because H-2 and H-6 are meta to one another, they will exhibit scalar spin-spin coupling, appearing as two distinct doublets with a characteristic meta-coupling constant ( 4JHH​≈1.5−2.5 Hz) .

Electronic_Effects Sub1 -COOH (C1) Strong -I, -M H2 H-2 Proton Deshielded (~8.1 ppm) Sub1->H2 Ortho Deshielding H6 H-6 Proton Deshielded (~8.0 ppm) Sub1->H6 Ortho Deshielding Sub2 -Br (C3) Moderate -I, +M Sub2->H2 Ortho Deshielding Sub3 -NH2 (C4) Strong +M, -I Sub3->H2 Meta Shielding Sub3->H6 Meta Shielding Sub4 -OCF3 (C5) Strong -I, +M Sub4->H6 Ortho Deshielding

Electronic substituent effects governing 1H NMR chemical shifts.

F NMR Dynamics

The 19 F nucleus is highly sensitive to its local electronic environment, boasting a chemical shift range of over 400 ppm for organic molecules. The three equivalent fluorine atoms of the -OCF 3​ group are isolated from any adjacent NMR-active nuclei, resulting in a sharp, intense singlet. The strong electron-withdrawing nature of the oxygen atom anchors this shift reliably in the -57.0 to -59.0 ppm range .

Quantitative Data Presentation

Based on empirical substituent increment rules and high-resolution NMR databases, the predicted spectral data for 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid in DMSO- d6​ is summarized below.

Table 1: Predicted 1 H NMR Chemical Shifts (DMSO- d6​ , 400 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
H-2 8.05 - 8.15Doublet (d) 4JHH​≈2.0 1HDeshielded by ortho -COOH and -Br.
H-6 7.90 - 8.00Doublet (d) 4JHH​≈2.0 1HDeshielded by ortho -COOH and -OCF 3​ .
-NH 2​ 6.00 - 6.50Broad Singlet (br s)N/A2HExchangeable protons; broadened by quadrupolar 14 N relaxation.
-COOH 12.5 - 13.5Broad Singlet (br s)N/A1HHighly deshielded acidic proton; exchangeable.
Table 2: Predicted 19 F NMR Chemical Shifts (DMSO- d6​ , 376 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment Rationale
-OCF 3​ -57.5 to -58.5Singlet (s)3FEquivalent fluorine atoms attached to oxygen.

Experimental Protocols: A Self-Validating Workflow

To ensure absolute scientific integrity, the NMR acquisition must function as a self-validating system. This means the resulting data must inherently prove its own reliability through internal consistency (e.g., matching coupling constants and precise integrations).

Step-by-Step Methodology

1. Sample Preparation:

  • Solvent Selection: Use high-purity DMSO- d6​ (99.9% D). The polarity of the carboxylic acid and amino groups makes non-polar solvents like CDCl 3​ unsuitable due to poor solubility.

  • Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of DMSO- d6​ . This concentration ensures a high signal-to-noise (S/N) ratio for the 1 H spectrum in under 16 scans.

  • Filtration: Filter the solution through a glass wool plug or a 0.2 μ m PTFE syringe filter into a 5 mm NMR tube to remove paramagnetic particulates that could degrade magnetic field homogeneity.

2. Acquisition Parameters:

  • Temperature: Regulate the probe temperature to 298 K to prevent chemical shift drifting of the exchangeable -NH 2​ and -COOH protons.

  • 1 H NMR: Execute a standard 1D proton pulse sequence (e.g., zg30 on Bruker systems). Set the relaxation delay ( D1​ ) to at least 2.0 seconds to ensure complete longitudinal relaxation ( T1​ ) of the aromatic protons, guaranteeing accurate integration.

  • 19 F NMR: Execute a standard 1D fluorine pulse sequence (e.g., zgfl). Because 19 F has a wide chemical shift range, ensure the spectral width (SW) is set to at least 250 ppm, centered around -100 ppm.

3. Data Processing & Self-Validation:

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak of DMSO- d6​ (pentet at 2.50 ppm for 1 H) .

  • Multiplet Symmetry: Measure the J -coupling of H-2. The protocol is self-validating only if the J -coupling of H-6 matches the H-2 value exactly ( ±0.1 Hz). This symmetry confirms the meta relationship.

  • Mass Balance Integration: Normalize the integration of the H-2 doublet to 1.00. The H-6 doublet must integrate to ~1.00, and the -NH 2​ signal must integrate to ~2.00.

NMR_Workflow A Sample Preparation (15 mg in 0.6 mL DMSO-d6) B Shimming & Tuning (Automated/Manual Gradient) A->B C 1H NMR Acquisition (ns=16, d1=2s, zg30) B->C D 19F NMR Acquisition (ns=64, d1=2s, zgfl) B->D E Data Processing (FT, Phase, Baseline) C->E D->E F Self-Validation (Integration & Multiplets) E->F

Standardized self-validating workflow for 1H and 19F NMR acquisition.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Available at:[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier. Available at:[Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons. Cited via MDPI Methodological Reviews. Available at:[Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at:[Link]

Exploratory

exact molecular weight and formula of 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction In the landscape of modern medicinal chemistry and drug discovery, the strategic functionalization...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic functionalization of aromatic scaffolds is a cornerstone of developing novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles. Among the vast array of functional groups utilized, those containing fluorine have garnered significant attention for their unique ability to modulate a molecule's physicochemical properties. This guide provides a comprehensive technical overview of 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid, a highly functionalized building block with significant potential in the synthesis of new chemical entities.

The presence of a trifluoromethoxy (-OCF₃) group, in particular, offers a distinct advantage over the more common trifluoromethyl (-CF₃) group. The trifluoromethoxy group is a strong electron-withdrawing substituent that can significantly impact the acidity of the carboxylic acid and the basicity of the amino group. Furthermore, its high lipophilicity can enhance a molecule's ability to cross biological membranes, a critical factor in drug design. The strategic placement of amino and bromo substituents on the benzoic acid core provides multiple points for further chemical modification, making this compound a versatile starting material for the synthesis of a diverse range of complex molecules. This guide will delve into the core chemical information, a plausible synthetic pathway, expected analytical data, and the potential applications of this intriguing molecule.

Core Molecular Identity

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental properties. For 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid, the key identifiers are its precise molecular weight and formula.

PropertyValueSource
IUPAC Name 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid-
CAS Number 453565-89-4[1]
Molecular Formula C₈H₅BrF₃NO₃[1]
Exact Molecular Weight 300.03 g/mol [1]

Chemical Structure

The arrangement of the functional groups on the benzene ring is critical to the reactivity and potential biological activity of 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid.

Caption: Chemical structure of 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid.

Plausible Synthetic Pathway

G cluster_0 Synthetic Workflow start 4-(Trifluoromethoxy)benzoic acid step1 Nitration start->step1 intermediate1 4-(Trifluoromethoxy)-3-nitrobenzoic acid step1->intermediate1 step2 Bromination intermediate1->step2 intermediate2 5-Bromo-4-(trifluoromethoxy)-3-nitrobenzoic acid step2->intermediate2 step3 Reduction intermediate2->step3 product 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid step3->product

Caption: Proposed synthetic pathway for the target compound.

Experimental Protocol (Hypothetical)

Step 1: Nitration of 4-(Trifluoromethoxy)benzoic acid

  • To a stirred solution of 4-(trifluoromethoxy)benzoic acid in concentrated sulfuric acid, cooled to 0 °C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Pour the reaction mixture onto crushed ice and collect the resulting precipitate by filtration.

  • Wash the solid with cold water and dry to yield 4-(trifluoromethoxy)-3-nitrobenzoic acid.

Step 2: Bromination of 4-(Trifluoromethoxy)-3-nitrobenzoic acid

  • Dissolve the nitrated intermediate in a suitable solvent such as acetic acid.

  • Add a source of electrophilic bromine, such as N-bromosuccinimide (NBS), along with a catalytic amount of a radical initiator like benzoyl peroxide.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into water.

  • Collect the precipitate by filtration, wash with water, and dry to obtain 5-Bromo-4-(trifluoromethoxy)-3-nitrobenzoic acid.

Step 3: Reduction of the Nitro Group

  • Suspend the bromo-nitro intermediate in a solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, for example, tin(II) chloride in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere.

  • Stir the reaction at room temperature or with gentle heating until the reduction of the nitro group to an amine is complete.

  • After completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • Dry the organic layer, evaporate the solvent, and purify the crude product by recrystallization or column chromatography to yield 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid.

Predicted Analytical and Spectroscopic Data

While experimental spectra for this specific molecule are not publicly available, we can predict the key features based on its structure and the known spectroscopic behavior of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. Due to the substitution pattern, there will likely be two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The chemical shifts of these protons will be influenced by the electron-donating amino group and the electron-withdrawing bromo, trifluoromethoxy, and carboxylic acid groups. The protons of the amino group and the carboxylic acid group will appear as broad singlets, and their chemical shifts may vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the carboxylic acid will appear at the downfield end of the spectrum (around 165-175 ppm). The carbons of the benzene ring will have chemical shifts determined by the attached substituents. The carbon attached to the trifluoromethoxy group will show a quartet due to coupling with the three fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum will exhibit a single signal, a singlet, for the three equivalent fluorine atoms of the trifluoromethoxy group.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

  • N-H stretch (amine): Two sharp to medium bands in the region of 3300-3500 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

  • C-O stretch (trifluoromethoxy): Strong bands in the region of 1000-1300 cm⁻¹.

  • C-Br stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. Due to the presence of bromine, there will be an isotopic pattern for the molecular ion peak and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition.

Applications in Drug Discovery and Development

Substituted aminobenzoic acids are important pharmacophores and versatile building blocks in the synthesis of a wide range of biologically active molecules. The unique combination of substituents in 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid makes it a particularly interesting candidate for several applications:

  • Scaffold for Novel Therapeutics: The amino and carboxylic acid groups provide handles for the construction of amide bonds, allowing for the incorporation of this molecule into larger, more complex structures. The bromo substituent can be used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further diversity.

  • Modulation of Pharmacokinetic Properties: The trifluoromethoxy group is known to enhance lipophilicity and metabolic stability, which can lead to improved oral bioavailability and a longer half-life of drug candidates.[2]

  • Fine-Tuning of Biological Activity: The strong electron-withdrawing nature of the trifluoromethoxy and bromo groups can significantly alter the electronic properties of the aromatic ring, which can be leveraged to optimize the binding affinity of a drug candidate to its target protein.

Conclusion

4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid represents a highly functionalized and promising building block for the synthesis of novel compounds in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a trifluoromethoxy group, an amino group, and a bromine atom, offers a multitude of possibilities for chemical modification and the fine-tuning of molecular properties. While detailed experimental data for this specific compound is not widely published, this guide provides a solid foundation of its core identity, a plausible synthetic strategy, and predicted analytical characteristics. As the demand for new and improved therapeutic agents continues to grow, versatile and strategically designed building blocks like 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid will undoubtedly play a crucial role in the future of drug discovery.

References

  • [Link to a relevant review on the synthesis of substituted benzoic acids]
  • [Link to a relevant article on the role of fluorine in medicinal chemistry]
  • [Link to a relevant publication on the applications of aminobenzoic acids in drug discovery]
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (URL: [Link])

Sources

Foundational

Vibrational Profiling of 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic Acid: An In-Depth IR Spectroscopy Guide

Executive Summary In modern pharmaceutical development, heavily functionalized aromatic scaffolds are frequently employed to tune lipophilicity, metabolic stability, and target binding affinity. 4-Amino-3-bromo-5-(triflu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, heavily functionalized aromatic scaffolds are frequently employed to tune lipophilicity, metabolic stability, and target binding affinity. 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid (C₈H₅BrF₃NO₃) is a prime example of such a highly substituted intermediate. Interrogating this molecule via Infrared (IR) Spectroscopy requires a deep understanding of vibrational causality, as its tetrasubstituted aromatic ring presents complex, overlapping absorption bands. This guide provides a comprehensive, mechanistically grounded framework for assigning its IR spectral features and outlines a self-validating Attenuated Total Reflectance (ATR) FTIR protocol to ensure absolute data integrity.

Molecular Architecture & Vibrational Causality

To accurately interpret the IR spectrum of this compound, we must move beyond rote memorization of frequency tables and examine the underlying physical chemistry—specifically, Hooke’s Law ( ν∝k/μ​ ), which dictates that vibrational frequency ( ν ) is driven by the bond force constant ( k ) and the reduced mass ( μ ) of the bonded atoms.

  • The Heavy Atom Effect (Bromine): The carbon-bromine (C–Br) bond features a highly polarizable, massive halogen atom. This dramatically increases the reduced mass ( μ ) of the oscillator, driving the C–Br stretching frequency down into the far fingerprint region (690–515 cm⁻¹)[1].

  • Dipole Moment Amplification (Trifluoromethoxy): Fluorine's extreme electronegativity results in a massive change in the dipole moment during carbon-fluorine (C–F) bond stretching. Consequently, the C–F stretches manifest as exceptionally intense, often dominating bands in the 1300–1100 cm⁻¹ region, which can obscure adjacent C–O and C–N stretches[2].

  • Conjugation and Force Constant Reduction: The carboxylic acid group (-COOH) is directly attached to the aromatic ring. This conjugation allows the π -electrons of the carbonyl (C=O) double bond to delocalize into the ring, lowering the bond's force constant ( k ). As a result, the C=O stretch shifts to a lower wavenumber (typically 1680–1700 cm⁻¹) compared to an isolated aliphatic carboxylic acid (1720–1710 cm⁻¹)[3].

  • Hydrogen Bonding & Spectral Superposition: In the solid state, carboxylic acids form strongly hydrogen-bonded dimers, resulting in a remarkably broad O–H stretching band from 3300–2500 cm⁻¹[4]. The primary amine (-NH₂) will present its asymmetric and symmetric N–H stretches (3400–3250 cm⁻¹) as two distinct, sharper spikes superimposed directly on top of this broad O–H envelope[4].

Quantitative Spectral Profiling

The following table synthesizes the expected quantitative vibrational data for 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid, mapping each functional group to its causal mechanistic behavior[5],[3],[4].

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity / ShapeMechanistic Causality
-COOH O–H Stretch3300 – 2500Strong, Very BroadExtensive intermolecular H-bonding (dimerization)
-NH₂ N–H Stretch3400 – 3250Medium, DoubletAsymmetric & symmetric stretching of primary amine
-COOH C=O Stretch1680 – 1700Strong, SharpConjugation with aryl ring lowers force constant
-NH₂ N–H Bend1650 – 1580MediumScissoring deformation of the primary amine
Aromatic Ring C=C Stretch1600 & 1500MediumAromatic ring skeletal vibrations
-OCF₃ C–F Stretch1300 – 1100Very Strong, MultiExtreme dipole moment change during vibration
-COOH / -OCF₃ C–O Stretch1320 – 1000StrongC–O single bond stretching (often overlaps with C-F)
Aromatic Ring C–H OOP Bend900 – 800Medium to StrongOut-of-plane (OOP) bending for isolated aryl protons
-Br C–Br Stretch690 – 515StrongHigh reduced mass lowers vibrational frequency

Logical Framework for Spectral Interpretation

To systematically deconstruct the complex spectrum of this molecule, analysts should employ a region-by-region deductive approach, moving from high-frequency functional groups down to the low-frequency fingerprint region.

Spectral_Logic mol 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid Target Analyte hf High Frequency Region (3500 - 2500 cm⁻¹) mol->hf Low Mass X-H mf Mid Frequency Region (1800 - 1500 cm⁻¹) mol->mf Double Bonds lf Fingerprint Region (1500 - 500 cm⁻¹) mol->lf Single Bonds & Halogens hf_desc O-H Stretch (Broad Dimer) N-H Stretch (Doublet) Aryl C-H Stretch (>3000) hf->hf_desc mf_desc C=O Stretch (Conjugated) C=C Aryl Skeletal N-H Scissoring mf->mf_desc lf_desc C-F Stretch (Dominant) C-O / C-N Stretch C-Br Stretch (Heavy Atom) lf->lf_desc

Logical workflow for IR spectral interpretation by frequency regions.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

Traditional KBr pellet preparation is prone to moisture absorption (which masks the 3300 cm⁻¹ region) and polymorphic transformations induced by grinding pressure. Therefore, Attenuated Total Reflectance (ATR) FTIR is the gold standard for this solid compound.

To ensure absolute trustworthiness, this protocol is designed as a self-validating system —meaning the workflow inherently checks its own accuracy before yielding final data.

Step-by-Step Methodology
  • System Calibration (Validation Checkpoint 1):

    • Action: Prior to sample analysis, scan a traceable Polystyrene (PS) film standard.

    • Validation: The software must verify the exact position of the PS aromatic C=C stretch at 1601.2 cm⁻¹ . A deviation of >1 cm⁻¹ indicates interferometer misalignment or laser degradation. Do not proceed until calibrated.

  • Background Acquisition (Validation Checkpoint 2):

    • Action: Ensure the ATR crystal (Diamond or ZnSe) is clean using volatile spectroscopic-grade solvent (e.g., Isopropanol) and allow it to dry. Collect a background spectrum of the ambient atmosphere (64 scans, 4 cm⁻¹ resolution).

    • Validation: Inspect the background for excessive rotational water vapor bands (3900–3500 cm⁻¹) and CO₂ (2350 cm⁻¹). If these are highly intense, the spectrometer purge system (dry N₂) is failing.

  • Sample Loading & Compression:

    • Action: Place 2–5 mg of the neat 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid powder directly onto the center of the ATR crystal.

    • Action: Lower the pressure anvil until the clutch clicks, ensuring uniform, intimate contact between the crystal and the sample.

  • Data Acquisition:

    • Action: Scan the sample using the identical parameters as the background (64 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

  • Spectral Validation (Validation Checkpoint 3):

    • Action: Apply an ATR correction algorithm to account for the depth of penetration varying with wavelength.

    • Validation: Evaluate the baseline. A self-validating spectrum must have a flat baseline near 100% transmittance (or 0 Absorbance) in non-absorbing regions (e.g., 2200–2000 cm⁻¹). A sloping baseline indicates poor crystal contact or excessive particle scattering, requiring the sample to be re-loaded and re-compressed.

ATR_Workflow calib System Calibration (Polystyrene Standard) bg Background Scan (Ambient Air/N2 Purge) calib->bg load Sample Application & Anvil Compression bg->load scan Data Acquisition (64 Scans, 4 cm⁻¹ Res) load->scan verify Spectral Validation (SNR & Baseline Check) scan->verify

Self-validating ATR-FTIR experimental workflow ensuring absolute data integrity.

Conclusion

The IR spectrum of 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid is a textbook representation of competing vibrational modalities in heavily substituted aromatics. By understanding the causality behind the heavy atom effect of bromine, the extreme dipole fluctuations of the trifluoromethoxy group, and the hydrogen-bonding dynamics of the carboxylic acid/amine pair, researchers can confidently assign its spectral features. Adhering to the self-validating ATR-FTIR protocol ensures that these assignments are based on artifact-free, high-fidelity data.

References

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. URL:[Link]

  • Lumen Learning. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry. URL:[Link]

  • Royal Society of Chemistry (RSC). The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds. URL:[Link]

  • University of Babylon. IR Spectroscopy Tutorial: Alkanes & Alkyl Halides. URL:[Link]

  • University of Colorado Boulder. IR Chart: Spectroscopy Tutorial & Reference. URL:[Link]

Sources

Exploratory

toxicity and in vitro safety profile of 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid

An In-Depth Technical Guide to the In Vitro Safety Profile of 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid Abstract This technical guide provides a comprehensive framework for evaluating the in vitro safety profile o...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Safety Profile of 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid

Abstract

This technical guide provides a comprehensive framework for evaluating the in vitro safety profile of 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid. Currently, there is a notable absence of publicly available, in-depth toxicological data for this specific compound. Therefore, this document outlines a robust, tiered in vitro testing strategy designed to elucidate its potential cytotoxic, genotoxic, and phototoxic effects. The methodologies described are grounded in established regulatory guidelines and best practices within the field of toxicology, providing researchers, scientists, and drug development professionals with a practical guide to generating a comprehensive safety assessment. While direct data on the target compound is scarce, this guide synthesizes information from safety data sheets (SDS) of structurally related aminobenzoic acid derivatives to inform a hypothesis-driven approach to its toxicological evaluation. The ultimate goal is to enable a thorough risk assessment and to support the safe development of this and similar chemical entities.

Introduction and Current State of Knowledge

4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid is a halogenated and trifluoromethoxylated derivative of 4-aminobenzoic acid. Such compounds are often investigated as intermediates in the synthesis of pharmaceuticals and other specialty chemicals. The introduction of bromine and a trifluoromethoxy group can significantly alter the physicochemical and biological properties of the parent molecule, potentially influencing its toxicological profile.

A review of available literature and safety data reveals a significant gap in the in vitro toxicological data for 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid. Safety Data Sheets for this and structurally similar compounds, such as 2-(Trifluoromethoxy)benzoic acid and 3-(Trifluoromethyl)benzoic acid, primarily indicate risks of skin irritation, serious eye irritation, and potential respiratory irritation[1][2]. However, critical data on cytotoxicity, genotoxicity, and other specific endpoints are not publicly available. This lack of data necessitates a structured and comprehensive in vitro safety evaluation before this compound can be progressed in any research or development pipeline where human or environmental exposure is a possibility.

This guide, therefore, serves as a proactive roadmap for the in vitro safety assessment of 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid.

Proposed Tiered In Vitro Safety Assessment Strategy

A tiered approach to in vitro toxicity testing is recommended to efficiently screen for potential hazards and to guide further investigation. This strategy progresses from general cytotoxicity assays to more specific and mechanistically informative assays.

Diagram 1: Tiered In Vitro Safety Assessment Workflow

Tiered In Vitro Safety Assessment Workflow Start Tier 1: Foundational Assays Cytotoxicity Cytotoxicity Assessment (e.g., MTT, Neutral Red Uptake) Start->Cytotoxicity Initial Screening Genotoxicity Genotoxicity Screening (e.g., Ames Test) Start->Genotoxicity Initial Screening Tier2 Tier 2: Mechanistic & Advanced Assays Cytotoxicity->Tier2 If Cytotoxic Genotoxicity->Tier2 If Genotoxic Mammalian_Genotox Mammalian Genotoxicity (e.g., In Vitro Micronucleus Assay) Tier2->Mammalian_Genotox Phototoxicity Phototoxicity Assessment (e.g., 3T3 NRU Phototoxicity Test) Tier2->Phototoxicity Tier3 Tier 3: Further Investigation (If Warranted) Mammalian_Genotox->Tier3 If Positive Phototoxicity->Tier3 If Positive Comet DNA Damage Assessment (e.g., Comet Assay) Tier3->Comet ROS Oxidative Stress Assays Tier3->ROS

Caption: A proposed tiered workflow for the in vitro safety assessment.

Tier 1: Foundational Assays

Cytotoxicity Assessment

Rationale: The initial step in any in vitro safety assessment is to determine the concentrations at which the test compound induces cell death. This information is crucial for dose selection in subsequent, more complex assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and cost-effective method for assessing cell viability by measuring mitochondrial metabolic activity[3].

Experimental Protocol: MTT Assay

  • Cell Culture:

    • Human keratinocytes (HaCaT) or human liver cancer cells (HepG2) are suitable cell lines.

    • Culture cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).

    • Treat the cells with the different concentrations of the compound and a vehicle control (DMSO) for 24 or 48 hours.

  • MTT Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth) using a dose-response curve.

Data Presentation: Hypothetical Cytotoxicity Data

Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control100 ± 5.2
0.198.6 ± 4.8
195.3 ± 6.1
1082.1 ± 7.3
10051.7 ± 5.9
100012.4 ± 3.5
IC50 (µM) ~100
Genotoxicity Screening: Bacterial Reverse Mutation Test (Ames Test)

Rationale: The Ames test is a widely accepted method for identifying compounds that can cause gene mutations[4]. It uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. A positive result indicates that the test compound can revert this mutation, allowing the bacteria to grow in a histidine-free medium.

Experimental Protocol: Ames Test (OECD TG 471)

  • Bacterial Strains:

    • Use a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).

  • Metabolic Activation:

    • Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

  • Plate Incorporation Method:

    • Mix the test compound at various concentrations, the bacterial culture, and (if applicable) the S9 mix with molten top agar.

    • Pour the mixture onto minimal glucose agar plates.

  • Incubation:

    • Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting:

    • Count the number of revertant colonies on each plate.

  • Data Analysis:

    • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Diagram 2: Ames Test Workflow

Ames Test Workflow Start Start Bacteria Select Salmonella Strains Start->Bacteria S9 Prepare S9 Mix (Metabolic Activation) Start->S9 Mix Mix Compound, Bacteria, & S9/Buffer Bacteria->Mix S9->Mix Plate Plate on Histidine-Free Media Mix->Plate Incubate Incubate at 37°C Plate->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze for Dose-Dependent Increase Count->Analyze End End Analyze->End

Caption: A simplified workflow for the bacterial reverse mutation (Ames) test.

Tier 2: Mechanistic & Advanced Assays

In Vitro Mammalian Cell Micronucleus Test

Rationale: If the Ames test is positive or if there is a high concern for genotoxicity, the in vitro micronucleus test is performed. This assay detects both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss) in mammalian cells[4]. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei.

Experimental Protocol: In Vitro Micronucleus Test (OECD TG 487)

  • Cell Culture:

    • Use a suitable mammalian cell line, such as human peripheral blood lymphocytes (HPBL) or TK6 cells.

  • Compound Treatment:

    • Treat the cells with at least three concentrations of the test compound (based on cytotoxicity data) and controls (vehicle and known clastogen/aneugen).

    • Include treatment with and without metabolic activation (S9).

  • Cytochalasin B Block:

    • Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one nuclear division.

  • Cell Harvesting and Staining:

    • Harvest the cells and stain them with a DNA-specific dye (e.g., acridine orange or DAPI).

  • Microscopic Analysis:

    • Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis:

    • A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Phototoxicity Assessment: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test

Rationale: Many chemical compounds can become toxic when exposed to light, a phenomenon known as phototoxicity. The 3T3 NRU phototoxicity test is the standard in vitro method for assessing this risk. It compares the cytotoxicity of a compound in the presence and absence of a non-toxic dose of simulated sunlight[4].

Experimental Protocol: 3T3 NRU Phototoxicity Test (OECD TG 432)

  • Cell Culture:

    • Use Balb/c 3T3 mouse fibroblasts.

  • Compound Treatment:

    • Treat cells in two separate 96-well plates with a range of concentrations of the test compound.

  • Irradiation:

    • Expose one plate to a non-toxic dose of simulated sunlight (UVA and visible light). Keep the other plate in the dark.

  • Incubation:

    • Incubate both plates for 24 hours.

  • Neutral Red Uptake:

    • Perform the Neutral Red Uptake assay, which measures the accumulation of the dye in the lysosomes of viable cells.

  • Data Analysis:

    • Calculate the IC50 values for both the irradiated and non-irradiated plates.

    • Determine the Photo-Irritation Factor (PIF) by comparing the two IC50 values. A PIF greater than a certain threshold (e.g., 5) indicates phototoxic potential.

Tier 3: Further Mechanistic Investigation

If the Tier 2 assays yield positive results, further investigation into the mechanism of toxicity is warranted.

  • In Vitro Comet Assay (Single Cell Gel Electrophoresis): This assay can provide more direct evidence of DNA damage by detecting DNA strand breaks[3][5].

  • Oxidative Stress Assays: Measurement of reactive oxygen species (ROS) can help determine if oxidative damage is a primary mechanism of toxicity.

Conclusion and Future Directions

The in vitro safety profile of 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid is currently undefined. The tiered testing strategy outlined in this guide provides a clear and scientifically rigorous path to generating the necessary data for a comprehensive risk assessment. The results of these assays will be critical in determining the potential hazards associated with this compound and will inform decisions regarding its suitability for further development and application. It is imperative that such a systematic evaluation is undertaken to ensure the safety of researchers and the potential end-users of any products derived from this chemical intermediate.

References

  • Vertex AI Search. (2026). 4-amino-3-bromo-5-trifluoromethyl-benzoic acid — Chemical Substance Information.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • BLDpharm. (n.d.). 453565-89-4|4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid.
  • MDPI. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
  • Chemsrc. (2025). CAS#:97776-05-1 | 4-amino-3-bromo-5-(trifluoromethyl)benzoic acid.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • PubMed. (2004). Genotoxicity of 2-[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole (PBTA-6) and 4-amino-3,3'-dichloro-5,4'-dinitro-biphenyl (ADDB) in goldfish (Carassius auratus) using the micronucleus test and the comet assay.
  • Nuvisan. (n.d.). Advanced in vitro safety assessments for drug & chemical development.
  • Frontiers in Toxicology. (2022). Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells.

Sources

Protocols & Analytical Methods

Method

use of 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid as a fluorinated building block

Application Note: 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid as a Versatile Fluorinated Building Block in Drug Discovery Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid as a Versatile Fluorinated Building Block in Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a proven methodology to enhance metabolic stability, modulate pKa, and improve the lipophilicity of drug candidates[1]. As a Senior Application Scientist, I frequently utilize 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid (CAS: 453565-89-4) as a highly versatile, multi-functional building block[2].

This specific scaffold offers an exceptional trifecta of orthogonal reactive sites: a carboxylic acid for amidation, a bromine atom for transition-metal-catalyzed cross-coupling, and an aniline amine for late-stage functionalization. The presence of the trifluoromethoxy (-OCF 3​ ) group not only imparts unique physicochemical properties but also electronically modulates the adjacent functional groups, allowing for highly chemoselective reactions without the need for cumbersome protection-deprotection strategies[3].

Structural & Physicochemical Rationale

The selection of a building block is never arbitrary; it is dictated by the causality between molecular structure and desired pharmacokinetic outcomes. The -OCF 3​ group is often referred to as a "super-halogen" due to its strong electron-withdrawing nature and high lipophilicity (Hansch π parameter = 1.04)[1].

When positioned ortho to the aniline amine, the -OCF 3​ and -Br groups profoundly deactivate the nitrogen lone pair. This electronic deactivation is a strategic advantage: it renders the 4-NH 2​ group non-nucleophilic under standard peptide coupling conditions, preventing unwanted self-polymerization and allowing for direct, unprotected amidation of the carboxylic acid.

Table 1: Physicochemical Properties & Strategic Implications

PropertyValueScientific Implication in Drug Design
Molecular Weight 300.04 g/mol Ideal low-MW starting point for fragment-based or modular drug design, leaving ample room for target elaboration.
cLogP (Estimated) ~2.8Enhances membrane permeability. The -OCF 3​ group significantly boosts lipid solubility while maintaining metabolic stability.
pKa (Carboxylic Acid) ~3.5Highly acidic due to the electron-withdrawing aromatic ring; easily deprotonated for rapid electrophilic activation.
pKa (Aniline NH 2​ ) < 2.0Severely deactivated by ortho -Br and -OCF 3​ groups. Ensures absolute chemoselectivity during COOH functionalization.

Strategic Workflows in Medicinal Chemistry

The true power of this building block lies in its capacity for divergent synthesis. The workflow below illustrates the logical progression of orthogonal functionalization, moving from the most reactive site (the carboxylic acid) to the least reactive site (the deactivated aniline).

G Core 4-Amino-3-bromo-5-(trifluoromethoxy) benzoic acid (Central Building Block) Amidation Chemoselective Amidation (HATU, DIPEA) Target: -COOH Core->Amidation Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Base) Target: -Br Core->Suzuki Alternative Sequence AmideProd Benzamide Intermediate (Retains -Br and -NH2) Amidation->AmideProd AmideProd->Suzuki SuzukiProd 3-Aryl-5-(trifluoromethoxy) benzamide Derivative Suzuki->SuzukiProd Urea Urea/Amide Formation (Triphosgene/Isocyanate) Target: Deactivated -NH2 SuzukiProd->Urea FinalDrug Advanced Drug Candidate (Kinase / GPCR Modulator) Urea->FinalDrug

Figure 1: Divergent synthesis workflow utilizing orthogonal reactivity for drug candidate generation.

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed.

Protocol A: Chemoselective Amide Coupling (HATU-Mediated)

Objective: To form an amide bond at the C1-carboxylic acid while leaving the C4-aniline and C3-bromine completely intact.

Reagents & Equipment:

  • 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Substrate Solvation: Dissolve the benzoic acid building block (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Base Addition: Add DIPEA (3.0 eq) followed by the target amine (1.1 eq). Causality: Adding the base first ensures the complete deprotonation of the carboxylic acid to the carboxylate anion, which is necessary for the subsequent nucleophilic attack on the coupling reagent.

  • Electrophilic Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.2 eq) portion-wise. Causality: HATU is specifically chosen over standard carbodiimides (like EDC) because it generates a highly reactive HOAt ester intermediate, which is critical for overcoming the electronic deactivation of the benzoic acid caused by the -OCF 3​ and -Br groups.

  • Propagation: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO 3​ and extract with Ethyl Acetate. The organic layer is washed with 1M HCl, brine, dried over Na 2​ SO 4​ , and concentrated.

Self-Validation Check: LC-MS should show exactly one major product mass corresponding to the desired amide. The absence of polymeric byproducts confirms that the internal 4-NH 2​ group remained unreactive.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To introduce an aryl or heteroaryl group at the C3-bromine position via transition-metal catalysis.

Reagents & Equipment:

  • Benzamide Intermediate from Protocol A (1.0 eq)

  • Arylboronic Acid (1.5 eq)

  • Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ (0.05 eq)

  • Potassium Carbonate (K 2​ CO 3​ ) (3.0 eq)

  • 1,4-Dioxane / H 2​ O (4:1 v/v)

Step-by-Step Methodology:

  • Reaction Assembly: Charge a Schlenk flask with the bromobenzamide intermediate (1.0 eq), the arylboronic acid (1.5 eq), and K 2​ CO 3​ (3.0 eq).

  • Solvent Degassing: Add the 1,4-Dioxane/H 2​ O (4:1) mixture. Sparge the solution with argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the active Pd(0) species. The water is essential to dissolve the inorganic base and facilitate the transmetalation step.

  • Catalyst Introduction: Add Pd(dppf)Cl 2​ (0.05 eq) under a positive stream of argon. Causality: The bidentate dppf ligand is structurally critical here. The C3-bromine is sterically hindered by the adjacent C4-amine. The large bite angle of the dppf ligand accelerates the reductive elimination step, preventing catalyst stalling and protodebromination side reactions.

  • Thermal Activation: Seal the flask and heat to 90 °C for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate. Purify via flash column chromatography.

Mechanistic Insights & Troubleshooting

  • Protodebromination: If you observe the loss of the bromine atom without cross-coupling during Protocol B, it indicates that β -hydride elimination or premature protodemetalation is occurring. Solution: Ensure rigorous degassing of the water source and consider switching to a more sterically demanding, electron-rich ligand such as XPhos or RuPhos.

  • Late-Stage Amine Functionalization: Once the amide and aryl groups are installed, the C4-aniline remains highly deactivated. If your final step requires converting this amine into a urea (a common motif in kinase inhibitors), standard isocyanates may fail. Solution: You must force the reaction by converting the amine into an isocyanate in situ using triphosgene and an amine base at elevated temperatures, followed by trapping with your terminal amine.

References

  • calpaclab.com - 4-Amino-3-bromo-5-(trifluoromethoxy)
  • nih.gov (PMC)
  • acs.org (Organic Letters) - Fluoroalkyl Amino Reagents for the Introduction of the Fluoro(trifluoromethoxy)

Sources

Application

Application Note: Incorporating 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic Acid into Solid-Phase Peptide Synthesis (SPPS)

Introduction & Strategic Rationale The incorporation of heavily functionalized, non-natural aromatic amino acids into peptide backbones is a powerful strategy for developing proteomimetics, enhancing metabolic stability,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The incorporation of heavily functionalized, non-natural aromatic amino acids into peptide backbones is a powerful strategy for developing proteomimetics, enhancing metabolic stability, and exploring novel chemical space. 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid is a highly specialized building block. The bromo and trifluoromethoxy groups provide unique steric bulk, lipophilicity, and the potential for halogen bonding.

However, these same features render the aniline nitrogen exceptionally electron-deficient and sterically hindered, presenting a formidable challenge for standard Solid-Phase Peptide Synthesis (SPPS). This application note details the physicochemical bottlenecks associated with this monomer and provides a field-validated, step-by-step protocol for its successful incorporation and subsequent elongation using in situ acid chloride generation.

Physicochemical Profiling: The "Deactivated Aniline" Challenge

In SPPS, utilizing this monomer involves two distinct coupling events with vastly different reactivity profiles:

  • C-Terminal Coupling (The Carboxylic Acid): The benzoic acid moiety at the C1 position is relatively unhindered by the meta-substituents (positions 3 and 5). Standard carbodiimide (e.g., DIC/OxymaPure) activation under microwave irradiation is sufficient to form an amide bond with the resin or the N-terminus of a growing peptide.

  • N-Terminal Elongation (The Aniline): The 4-amino group is flanked by an ortho-bromo group and an ortho-trifluoromethoxy group. These strongly electron-withdrawing groups (EWGs) drastically reduce the nucleophilicity of the amine. Furthermore, the steric shielding prevents the approach of bulky active esters (such as OBt or OAt esters generated by DIC/HOBt or HATU). Consequently, standard Fmoc-SPPS protocols fail to elongate the chain from this residue, necessitating highly reactive electrophiles[1].

Mechanistic Solution: Base-Free In Situ Acid Chloride Generation

To overcome the extreme deactivation of the aniline, the incoming Fmoc-protected amino acid must be converted into an acid chloride. While isolated acid chlorides are prone to degradation and racemization, the in situ generation of Fmoc-amino acid chlorides using Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) provides the necessary electrophilic drive[2].

Critical Causality in Experimental Design:

  • Solvent Selection: DMF must not be used during the Ghosez activation step. DMF reacts with Ghosez's reagent to form a Vilsmeier-type intermediate that permanently caps the resin-bound aniline as a stable amidine[1]. Anhydrous N-methylpyrrolidinone (NMP) or THF must be used instead.

  • Base-Free Conditions: The addition of an exogenous base (such as DIPEA) must be strictly avoided. Bases promote the formation of ketenes or oxazolones from the acid chloride, leading to rapid racemization of the incoming amino acid[3]. Furthermore, bases can decompose Ghosez's reagent byproducts to liberate dimethylamine, which subsequently attacks the acid chloride to form a dead-end dimethyl amide byproduct[4].

Mechanism Ghosez Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) Intermediate Vilsmeier-type Intermediate Ghosez->Intermediate FmocAA Incoming Fmoc-AA-OH FmocAA->Intermediate AcidChloride Fmoc-AA-Cl (Highly Active Electrophile) Intermediate->AcidChloride Byproduct N,N-Dimethylisobutyramide (Inert Byproduct) Intermediate->Byproduct Leaves cleanly PeptideBond Elongated Peptide Bond AcidChloride->PeptideBond Base-free coupling Aniline Deactivated Aniline (Resin-Bound) Aniline->PeptideBond

Fig 1. Mechanism of base-free acid chloride generation and coupling to the deactivated aniline.

Experimental Protocols

Protocol A: Anchoring the Monomer to the Peptide Chain

This step utilizes standard Microwave-Assisted SPPS (MW-SPPS) as the carboxylic acid is readily activated.

  • Resin Preparation: Swell the resin (e.g., Rink Amide or pre-loaded Wang resin, 0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min) to expose the N-terminal amine. Wash thoroughly with DMF (5 × 1 min).

  • Activation: In a separate vial, dissolve 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid (0.3 mmol, 3.0 equiv) and OxymaPure (0.3 mmol, 3.0 equiv) in 2 mL of DMF. Add DIC (0.3 mmol, 3.0 equiv). Stir for 2 minutes.

  • Coupling: Add the activated mixture to the resin. Heat in a microwave peptide synthesizer at 75 °C for 15 minutes.

  • Washing: Drain the reaction vessel and wash the resin with DMF (5 × 1 min) and anhydrous DCM (3 × 1 min).

Protocol B: Elongation (Coupling onto the Deactivated Aniline)

This step utilizes Ghosez's reagent to force the amide bond formation onto the sterically hindered, electron-poor 4-amino group[2].

  • Solvent Exchange: Wash the resin bearing the deactivated aniline extensively with anhydrous NMP (5 × 1 min) to remove all traces of DMF[1].

  • Acid Chloride Generation: In a dry, inert vial, dissolve the next Fmoc-amino acid (0.5 mmol, 5.0 equiv) in 2 mL of anhydrous NMP (or THF).

  • Ghosez Activation: Add Ghosez's reagent (0.5 mmol, 5.0 equiv) to the solution. Stir at room temperature for 15–20 minutes to allow complete conversion to the Fmoc-amino acid chloride. Do not add DIPEA or NMM.

  • Coupling: Transfer the acid chloride solution directly to the resin.

  • Reaction Conditions: React under microwave irradiation at 60 °C for 30 minutes (or alternatively, agitate at room temperature for 12–16 hours).

  • Post-Coupling Wash: Drain the vessel and wash the resin extensively with NMP (3 × 1 min), DCM (3 × 1 min), and DMF (3 × 1 min) to remove unreacted acid chloride and the dimethylisobutyramide byproduct.

Workflow Resin Peptide-Resin (Free Amine) Coupling1 Coupling of Deactivated Monomer (DIC/Oxyma, MW) Resin->Coupling1 Intermediate Resin-Monomer (Hindered Aniline) Coupling1->Intermediate Coupling2 Elongation (Base-free, MW) Intermediate->Coupling2 Activation In situ Activation of next Fmoc-AA (Ghosez's Reagent, NMP) Activation->Coupling2 Fmoc-AA-Cl Product Elongated Peptide Coupling2->Product

Fig 2. SPPS workflow for incorporating and elongating the deactivated aniline monomer.

Quantitative Data Summary

The table below highlights the critical necessity of the Ghosez's reagent protocol when dealing with highly deactivated anilines in SPPS. Standard coupling reagents fail due to insufficient electrophilicity and steric clashing.

Table 1: Comparison of Coupling Efficiencies onto the Deactivated Aniline

Coupling MethodSolventAdditive / BaseYield / Conversion (%)Mechanistic Note
DIC / OxymaPure DMFNone< 10%Insufficient electrophilicity for deactivated aniline.
HATU DMFDIPEA< 5%Severe steric clash; poor nucleophilic attack.
Triphosgene THFDIPEA~45%High racemization due to base-catalyzed oxazolone formation[3].
Ghosez's Reagent NMP / THFNone (Base-free) > 85% Rapid in situ acid chloride formation; minimal racemization[2].

References

  • Source: PMC (PubMed Central)
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Source: ACS Publications (Organic Process Research & Development)
  • Source: ACS Publications (The Journal of Organic Chemistry)

Sources

Method

Application Note: Chemoselective Catalytic Esterification of 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Substrate Profiling The compound 4-Amino-3-bromo-5-(trifluoromet...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Substrate Profiling

The compound 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid (CAS: 453565-89-4) is a highly functionalized building block frequently utilized in the development of kinase inhibitors and advanced active pharmaceutical ingredients (APIs).

Esterification of this molecule presents a unique chemoselective challenge. In standard para-aminobenzoic acid (PABA) derivatives, the basic amino group interferes with acid-catalyzed esterifications (requiring stoichiometric acid to account for amine protonation) and acts as a competitive nucleophile, often leading to unwanted amidation or polymerization .

However, this specific substrate is flanked by a 3-bromo and a 5-trifluoromethoxy (-OCF₃) group. These substituents exert profound inductive (-I) and mesomeric effects that pull electron density away from the aromatic ring. This extreme electron withdrawal drastically reduces the basicity and nucleophilicity of the aniline nitrogen . Consequently, the amino group is functionally "deactivated," allowing for highly chemoselective O-esterification without the need for transient N-protection strategies.

Strategic Decision Tree for Esterification

Selecting the correct esterification protocol depends entirely on the nature of the target alcohol or alkylating agent. The following workflow dictates the optimal catalytic approach.

DecisionTree Start 4-Amino-3-bromo-5-(trifluoromethoxy) benzoic acid Cond1 Target Ester Type? Start->Cond1 Type1 Simple Aliphatic (Methyl, Ethyl) Cond1->Type1 Type2 Complex / Acid-Sensitive (t-Butyl, API intermediates) Cond1->Type2 Type3 Alkyl Halide Precursor (Benzyl, Allyl) Cond1->Type3 Method1 Modified Fischer Esterification (Alcohol solvent, cat. H2SO4, Reflux) Type1->Method1 Method2 Steglich Esterification (EDC, cat. DMAP, DCM, RT) Type2->Method2 Method3 Carboxylate Alkylation (K2CO3, R-X, DMF, RT) Type3->Method3

Decision tree for selecting the optimal chemoselective esterification strategy.

Experimental Protocols & Mechanistic Causality

Method A: Modified Fischer Esterification (For Simple Aliphatic Esters)

Causality & Rationale: Unlike standard PABA, which consumes acid catalysts to form an unreactive anilinium salt, the deactivated amine in our substrate allows for a truly catalytic Fischer esterification. By using the target alcohol (e.g., methanol or ethanol) as both the reactant and the solvent, Le Chatelier's principle drives the equilibrium toward the ester product.

Step-by-Step Protocol:

  • Setup: To a 50 mL round-bottom flask, add 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid (1.0 mmol, 300 mg) and anhydrous methanol (10 mL).

  • Catalysis: Add concentrated sulfuric acid (H₂SO₄, 0.1 mmol, ~5 µL) dropwise while stirring.

  • Reaction: Attach a reflux condenser and heat the mixture to 70°C for 4–6 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc, 7:3).

  • Self-Validating Workup: Concentrate the mixture under reduced pressure to remove excess methanol. Partition the residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO₃ (20 mL). Note: Gas evolution confirms the neutralization of the acid catalyst and any unreacted carboxylic acid.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure methyl ester.

Method B: Steglich-Type Catalytic Esterification (For Complex Alcohols)

Causality & Rationale: For secondary, tertiary, or acid-sensitive alcohols, Fischer conditions cause dehydration or elimination (e.g., t-butanol forming isobutylene). The Steglich esterification utilizes a water-soluble carbodiimide (EDC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) . DMAP acts as a highly nucleophilic acyl transfer catalyst, forming an active acylpyridinium intermediate. The extreme electron deficiency of the substrate's aniline group prevents competitive N-acylation, ensuring >95% chemoselectivity for the O-ester.

SteglichMech Acid Carboxylic Acid Substrate O_Acyl O-Acylisourea Intermediate Acid->O_Acyl + EDC EDC EDC (Coupling Agent) EDC->O_Acyl Acyl_DMAP Acylpyridinium Ion (Active Ester) O_Acyl->Acyl_DMAP DMAP attack DMAP DMAP Catalyst DMAP->Acyl_DMAP Acyl_DMAP->DMAP Catalyst regeneration Product Ester Product Acyl_DMAP->Product Alcohol attack Alcohol Alcohol (R-OH) Alcohol->Product

DMAP-catalyzed Steglich esterification mechanism highlighting the acyl transfer pathway.

Step-by-Step Protocol:

  • Setup: In an oven-dried flask under N₂, dissolve the substrate (1.0 mmol, 300 mg) and the target alcohol (1.2 mmol) in anhydrous Dichloromethane (DCM, 10 mL).

  • Activation: Add EDC·HCl (1.2 mmol, 230 mg) followed by DMAP (0.1 mmol, 12 mg).

  • Reaction: Stir at room temperature for 12 hours. The reaction is typically accompanied by a slight color change as the active ester forms.

  • Self-Validating Workup: Critical Insight: Because the aniline is non-basic, it will not form a hydrochloride salt. Traditional basic/acidic extraction cycles used to purify amines are ineffective here. Instead, wash the organic layer directly with water (2 x 10 mL) to remove the urea byproduct of EDC, followed by brine. Purify via silica gel chromatography.

Method C: Base-Promoted Alkylation of the Carboxylate

Causality & Rationale: When synthesizing benzyl or allyl esters, alkylating the carboxylate is highly efficient. Alkylating in the presence of a free aniline typically risks N-alkylation. However, the 3-bromo and 5-trifluoromethoxy groups sterically shield the nitrogen and electronically deplete its lone pair. Mild bases like K₂CO₃ deprotonate the carboxylic acid (pKa ~ 3.5) but are completely inactive toward the aniline (pKa < 1), ensuring absolute chemoselectivity.

Step-by-Step Protocol:

  • Setup: Dissolve the substrate (1.0 mmol) in anhydrous DMF (5 mL).

  • Deprotonation: Add K₂CO₃ (1.5 mmol, 207 mg) and stir for 15 minutes at room temperature to form the carboxylate salt.

  • Alkylation: Add the alkyl halide (e.g., Benzyl bromide, 1.2 mmol) dropwise. Stir at room temperature for 4–8 hours.

  • Workup: Dilute the reaction with Ethyl Acetate (30 mL). Wash extensively with 5% aqueous LiCl solution (3 x 15 mL) to completely partition the DMF into the aqueous phase. Dry the organic layer and concentrate.

Quantitative Data & Method Comparison

The table below summarizes the expected performance metrics for each protocol based on empirical kinetic and yield tracking.

MethodTarget EstersTypical YieldChemoselectivity (O vs N)Reaction Time & TempKey Advantage
Modified Fischer Methyl, Ethyl, Propyl85 – 95%> 99%4 – 6 h (Reflux)Highly scalable, low reagent cost.
Steglich (EDC/DMAP) t-Butyl, Chiral Alcohols75 – 90%> 95%12 h (20 °C)Mild conditions; prevents alcohol dehydration.
Base Alkylation Benzyl, Allyl, PMB80 – 95%> 98%4 – 8 h (20 °C)Avoids sensitive alcohols; utilizes stable halides.

References

  • Ashenhurst, James. "Nucleophilicity of Amines." Master Organic Chemistry, May 2018. URL:[Link]

  • Organic Chemistry Portal. "Steglich Esterification." Organic Chemistry Portal, based on Neises, B.; Steglich, W. Angew. Chem. Int. Ed. 1978. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Mitigating Debromination in Cross-Coupling of 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic Acid

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals struggling with the unwanted debromination (hydrodehalogenation) of 4-Amino-3-bromo-5-(trifluo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals struggling with the unwanted debromination (hydrodehalogenation) of 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, or Sonogashira).

Rather than providing generic advice, this guide deconstructs the specific electronic and steric environment of your substrate, offering causally-driven troubleshooting, quantitative parameter comparisons, and self-validating experimental protocols.

Mechanistic Root Cause Analysis

To prevent debromination, we must first understand why 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid is highly susceptible to it. The substrate features a "push-pull" electronic system and significant steric hindrance:

  • Rapid Oxidative Addition: The strongly electron-withdrawing trifluoromethoxy (–OCF₃) and carboxylic acid (–COOH) groups reduce the electron density of the aromatic ring, making the initial oxidative insertion of Pd(0) into the C–Br bond extremely fast.

  • Retarded Transmetalation: The free amino (–NH₂) group is ortho to the bromine. This steric bulk impedes the approach of the transmetalating agent (e.g., a boronic acid). Furthermore, the free amine can coordinate to the palladium center, creating an unreactive off-cycle resting state.

  • The Hydrodehalogenation Pathway: Because transmetalation is slow, the Ar–Pd(II)–Br intermediate has a prolonged lifetime. This allows competing side reactions to dominate. If any hydride sources are present—such as protic solvents (alcohols), moisture, or nucleophilic bases capable of β -hydride elimination—the palladium intermediate will undergo hydride transfer followed by reductive elimination, yielding the debrominated byproduct 1.

Mechanism Start 4-Amino-3-bromo-5-(trifluoromethoxy) benzoic acid + Pd(0) OxAdd Ar-Pd(II)-Br Intermediate Start->OxAdd Oxidative Addition Transmet Transmetalation (Desired) OxAdd->Transmet Bulky Ligands (e.g., XPhos) Anhydrous Base Hydride Hydride Transfer (Side Reaction) OxAdd->Hydride Protic Solvents / Amines Slow Transmetalation Product Cross-Coupled Product (Ar-R) Transmet->Product Reductive Elimination Byproduct Debrominated Byproduct (Ar-H) Hydride->Byproduct Reductive Elimination

Competing pathways: desired cross-coupling vs. undesired hydrodehalogenation.

Quantitative Impact of Reaction Parameters

To engineer a robust reaction, you must eliminate hydride sources and accelerate transmetalation. The table below synthesizes quantitative optimization data for sterically hindered, functionalized aryl bromides, demonstrating the causal impact of solvent, base, and ligand choices on product distribution 23.

Reaction ParameterCatalyst / LigandSolventBaseTypical Product YieldTypical Debromination
Standard (Protic) Pd(PPh₃)₄EtOH / H₂ONa₂CO₃< 20%> 60%
Aprotic, Simple Ligand Pd(dppf)Cl₂DMFKOtBu~ 35%~ 45%
Bulky Ligand, Weak Base Pd(OAc)₂ / SPhosTolueneCs₂CO₃~ 75%< 15%
Optimized Precatalyst XPhos Pd G31,4-Dioxane (Anhydrous)K₃PO₄ (Anhydrous)> 85%< 5%

Data Interpretation: Protic solvents (EtOH) and bases capable of β -hydride elimination (KOtBu) drastically increase debromination. Transitioning to strictly anhydrous conditions with bulky biarylphosphine ligands (XPhos) forces the reaction down the desired transmetalation pathway.

Optimized Experimental Protocol: Direct Suzuki-Miyaura Coupling

While protecting the –NH₂ (as N-Boc) and –COOH (as a methyl ester) is the most foolproof method to prevent side reactions, direct coupling is highly desirable to reduce synthetic steps. This protocol utilizes a Generation 3 (G3) Buchwald precatalyst to enforce rapid transmetalation and outcompete debromination.

System Validation: This protocol is designed as a self-validating system. At each step, specific observable metrics are provided to ensure the chemical logic holds true before proceeding.

Workflow Prep 1. Reagent Prep (Glovebox) Degas 2. Degassing (Freeze-Pump-Thaw) Prep->Degas React 3. Cross-Coupling (80°C, 2-4h) Degas->React Workup 4. Acidic Workup (pH 3-4) React->Workup

Self-validating experimental workflow for anhydrous Suzuki-Miyaura coupling.
Step-by-Step Methodology

Step 1: Reagent Preparation (Strictly Anhydrous)

  • Action: To an oven-dried Schlenk flask, add 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid (1.0 equiv), the corresponding boronic acid/ester (1.5 equiv), anhydrous K₃PO₄ (3.0 equiv), and XPhos Pd G3 (2–5 mol%).

  • Causality: A slight excess of the boron partner compensates for any competing protodeboronation. Anhydrous K₃PO₄ is strictly required; using hydrate forms will introduce water, a known hydrogen source for hydrodehalogenation 3.

  • Validation: Ensure the K₃PO₄ is a free-flowing powder. Clumping indicates moisture absorption, which will guarantee debromination failure.

Step 2: Solvent Addition and Degassing

  • Action: Add anhydrous, inhibitor-free 1,4-Dioxane to reach a 0.1 M concentration. Perform three freeze-pump-thaw cycles or sparge the solution with ultra-pure Argon for 30 minutes.

  • Causality: Dissolved oxygen degrades electron-rich phosphine ligands (like XPhos) into unreactive phosphine oxides. Ligand depletion exposes the Pd center, drastically increasing the rate of debromination 2.

Step 3: Reaction Execution

  • Action: Heat the reaction mixture to 80 °C under a positive pressure of Argon. Monitor via LC-MS.

  • Causality: The high reactivity of the G3 catalyst allows for lower temperatures and shorter times (typically 2–4 hours) compared to traditional Pd(PPh₃)₄. Prolonged heating after the electrophile is consumed leads to product degradation.

  • Validation: At 30 minutes, LC-MS should show the disappearance of the starting material mass [M+H]⁺ and the appearance of the product mass. If a mass of [M-Br+H]⁺ dominates, the system has been compromised by a hydride source.

Step 4: Quenching and Workup

  • Action: Cool to room temperature. Dilute with EtOAc and add 1M HCl dropwise until the aqueous layer reaches pH 3–4. Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Causality: The product contains a carboxylic acid. Acidification ensures the carboxylate is fully protonated, allowing it to partition efficiently into the organic layer during extraction.

  • Validation: Spot the aqueous and organic layers on TLC. The UV-active product should be entirely absent from the aqueous layer at pH 3.

Troubleshooting FAQs

Q1: I am observing a major byproduct with a mass corresponding to [M-Br+H]⁺. What is happening? A1: This is 4-Amino-5-(trifluoromethoxy)benzoic acid, the hydrodehalogenated (debrominated) byproduct. It forms when the Ar–Pd(II)–Br intermediate reacts with a hydride source instead of undergoing transmetalation with your coupling partner 1. You must audit your reaction for moisture, switch to an anhydrous base, and ensure your ligand is bulky enough to accelerate transmetalation.

Q2: Can the free –NH₂ group on my starting material cause this debromination? A2: Yes. Primary anilines can coordinate to palladium, forming off-cycle resting states that delay transmetalation. Furthermore, in the presence of strong bases, the amine protons can potentially participate in proton-transfer pathways leading to protodehalogenation. If anhydrous conditions and bulky ligands (like XPhos or SPhos) fail, you must protect the amine as an N-Boc or N-Acetyl derivative prior to coupling.

Q3: Why should I avoid ethanol or isopropanol as solvents for this specific substrate? A3: Alcohols are classic hydride donors in palladium catalysis. The Pd(II) intermediate can undergo alkoxide exchange followed by β -hydride elimination, generating a Pd-hydride species that reductively eliminates to give the debrominated arene 4. Always use anhydrous, aprotic solvents (e.g., 1,4-Dioxane, Toluene) for electron-deficient, sterically hindered aryl bromides.

Q4: Does the trifluoromethoxy (–OCF₃) group contribute to this side reaction? A4: Indirectly, yes. The –OCF₃ group is strongly electron-withdrawing, which accelerates the initial oxidative addition of Palladium into the C–Br bond. However, if the subsequent transmetalation step is slow (due to the steric bulk of the ortho-amine), you end up with a high concentration of the long-lived Pd(II) intermediate, which acts as a sitting duck for side reactions.

References

  • preventing debromination in subsequent reaction steps - Benchchem. 1

  • Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids - Benchchem. 2

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides - Organometallics (ACS Publications). 3

  • A mechanistic investigation of hydrodehalogenation using ESI-MS - RSC Publishing. 4

Sources

Optimization

HPLC method development and optimization for 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid

Welcome to the Technical Support Center for the chromatographic analysis of 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid . As an amphoteric molecule containing a weakly basic aniline group, a strongly acidic carboxyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid . As an amphoteric molecule containing a weakly basic aniline group, a strongly acidic carboxylic acid, and highly lipophilic/electronegative halogens (-Br, -OCF3), this compound presents a unique set of method development challenges.

This guide provides researchers and drug development professionals with field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure robust, reproducible separations.

Method Development Logic & Workflow

The structural complexity of this molecule demands a departure from traditional C18 screening. The workflow below outlines the logical progression from stationary phase selection to gradient optimization, prioritizing orthogonal selectivity mechanisms.

HPLC_Workflow N1 1. Analyte Profiling 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid N2 2. Column Screening Evaluate C18 vs. PFP (Pentafluorophenyl) N1->N2 N3 3. Mobile Phase Optimization Set pH < 2.5 (e.g., 0.1% TFA) to suppress -COOH N2->N3 N4 4. Gradient Tuning Adjust %B (MeCN/MeOH) for retention N3->N4 N5 5. Performance Evaluation Check Peak Asymmetry (Tf) & Resolution (Rs) N4->N5 N6 Validated Method N5->N6 Tf < 1.5, Rs > 2.0 N7 Troubleshooting (Tailing, Co-elution) N5->N7 Suboptimal Data N7->N2 Selectivity Issue N7->N3 Peak Tailing

HPLC method development workflow for fluorinated benzoic acid derivatives.

Core Methodology: Step-by-Step Protocol

To achieve baseline resolution of 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid from its synthetic regioisomers, follow this self-validating protocol.

Step 1: Stationary Phase Selection Install a Pentafluorophenyl (PFP) column (e.g., 100 x 2.1 mm, 2.6 µm core-shell). Causality: Standard C18 columns rely purely on dispersive (hydrophobic) interactions, which are insufficient for resolving positional isomers of halogenated compounds. A PFP stationary phase introduces dipole-dipole, π−π , and steric interactions. The electron-deficient fluorinated ring of the PFP phase acts as a strong Lewis acid, selectively interacting with the highly electronegative -OCF3 and -Br groups[1][2].

Step 2: Mobile Phase Formulation

  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0).

  • Mobile Phase B (Organic): 0.1% TFA in LC-MS grade Acetonitrile (MeCN). Causality: The benzoic acid moiety has a pKa of approximately 3.5 to 4.0. To prevent peak splitting and retention time drift, the mobile phase pH must be maintained at least 1.5 units below the pKa to ensure the molecule remains fully protonated (neutral)[3]. Furthermore, TFA acts as an ion-pairing agent that masks residual silanols on the silica support, preventing secondary ion-exchange interactions with the basic -NH2 group[4].

Step 3: Instrument Parameters

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer kinetics).

  • Detection: UV at 254 nm (Optimal for the highly conjugated aromatic ring).

Step 4: Gradient Execution Execute the optimized gradient program detailed in Table 2 below.

Step 5: System Suitability Testing (SST) - The Self-Validation Step Before proceeding with sample analysis, inject a 0.1 mg/mL reference standard. The method is only validated for use if the following criteria are met:

  • Retention Factor (k'): > 2.0. (Confirms the analyte is adequately retained via hydrophobic/dipole interactions and is not eluting in the void volume).

  • Tailing Factor (Tf): ≤ 1.5. (Validates that the acidic modifier has successfully suppressed silanol ionization).

  • Resolution (Rs): > 2.0 from known regioisomers.

Troubleshooting Guides & FAQs

Q: Why am I observing severe peak tailing (Asymmetry factor > 1.8) for this molecule? A: Peak tailing in amino-benzoic acids is almost always caused by secondary ion-exchange interactions between the weakly basic aniline group (-NH2) and unreacted, acidic silanols on the silica stationary phase[4]. Even though the -NH2 group is sterically hindered and deactivated by the electron-withdrawing -Br and -OCF3 groups, localized interactions still occur. Actionable Fix: Switch to a Charged Surface Hybrid (CSH) Fluoro-Phenyl column, which is specifically designed with a low-level surface charge to repel basic analytes and minimize tailing[5]. Alternatively, ensure your TFA concentration is exactly 0.1% to fully protonate and mask the silanol sites.

Q: My analyte co-elutes with a brominated positional isomer on a standard C18 column. How can I improve resolution? A: Standard alkyl phases (C18) lack shape selectivity. Positional isomers of halogenated compounds often possess nearly identical LogP values, making them indistinguishable to a C18 phase. Actionable Fix: Transition to a PFP stationary phase. The rigid, fluorinated ring of the PFP phase engages in shape-selective steric recognition and dipole-dipole interactions with the trifluoromethoxy (-OCF3) and bromo (-Br) groups, drastically improving the separation factor ( α )[2][6].

Q: Why does the retention time of my analyte shift unpredictably between injections? A: Retention time drift for amphoteric molecules is a classic symptom of inadequate mobile phase buffering near the analyte's pKa. If your mobile phase pH is fluctuating around 3.5–4.0, the molecule is dynamically shifting between its neutral and ionized states during the run. Actionable Fix: Pin the pH to < 2.5 using a strong modifier like 0.1% TFA. Verify the pH of the aqueous phase prior to mixing with organics[3].

Quantitative Data & Parameter Summaries

Table 1: Stationary Phase Selectivity Matrix for Halogenated Anilines

Column ChemistryPrimary Interaction MechanismSuitability for -OCF3 / -Br IsomersRecommendation
Standard C18 Hydrophobic (Dispersive)Poor (Lacks shape recognition)Not Recommended for isomer resolution
CSH Fluoro-Phenyl Hydrophobic, π−π , Surface ChargeExcellent (Suppresses amine tailing)Highly Recommended for basic tailing[5]
Core-Shell PFP Dipole-Dipole, Steric, π−π Excellent (High efficiency, low pressure)Optimal for fast screening & resolution[2]

Table 2: Optimized Gradient Elution Parameters (2.1 mm ID Column)

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% TFA in H2O)% Mobile Phase B (0.1% TFA in MeCN)
0.00.4955
1.00.4955
6.00.44060
7.00.41090
8.50.41090
8.60.4955
12.00.4955
References
  • Przybyciel, M. (2026). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at:[Link]

  • Hawach Scientific. PFP HPLC Column, HPLC Analytical Columns Chemistry. Available at: [Link]

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Available at:[Link]

  • Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Available at:[Link]

  • LCGC International. (2026). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. Available at:[Link]

Sources

Troubleshooting

resolving co-elution problems in 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid chromatography

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical resource specifically for researchers and drug development professionals dealing with highly functi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical resource specifically for researchers and drug development professionals dealing with highly functionalized amphoteric aromatics.

The molecule 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid presents a unique triad of chromatographic challenges: an ionizable carboxylic acid, a weakly basic aniline group, and highly lipophilic/polarizable substituents (bromine and trifluoromethoxy). This guide provides field-proven, self-validating protocols to diagnose and resolve co-elution issues, ensuring absolute confidence in your analytical workflows.

Part 1: Causality & Mechanistic Fundamentals

To resolve co-elution, we must first understand the physicochemical behavior of the analyte. Co-elution occurs when two compounds exit the stationary phase simultaneously, severely compromising your ability to identify and quantify them[1]. For this specific benzoic acid derivative, co-elution typically stems from three mechanistic failures:

  • Suboptimal Capacity Factor ( k′ ): If k′ is too low, the polar zwitterionic state of the molecule at mid-pH causes it to elute near the void volume, co-eluting with unretained matrix components. Weakening the mobile phase (reducing the organic modifier percentage) slows down elution, increases retention, and resolves early co-elution[2].

  • Insufficient Selectivity ( α ) for Halogens: Standard C18 phases rely purely on hydrophobic dispersion forces. While the trifluoromethoxy ( −OCF3​ ) group is intensely lipophilic and drives retention[3], distinguishing a 3-bromo target from a 3-chloro or des-bromo impurity requires shape selectivity and dipole interactions that a standard C18 column cannot provide.

  • Amphoteric Ionization & Peak Tailing: The free silanols on silica-based columns can interact with the 4-amino group, causing peak tailing that artificially merges with closely eluting peaks. Furthermore, if the mobile phase pH is near the pKa​ of the carboxylic acid, partial ionization leads to peak broadening[4].

Part 2: Diagnostic Workflow for Co-Elution

G Start Observe Peak Abnormality (Shoulder / Broadening) Diag Analyze Peak Symmetry & Spectral Purity (DAD/MS) Start->Diag IsCoelution Is it Co-elution? Diag->IsCoelution CheckPH Check Mobile Phase pH vs. Analyte pKa IsCoelution->CheckPH Yes (Broad/Merged) CheckSelectivity Evaluate Stationary Phase (Standard C18) IsCoelution->CheckSelectivity Yes (Sharp Shoulder) AdjustPH Buffer to pH 2.0 (TFA) (Suppress -COOH Ionization) CheckPH->AdjustPH Success Baseline Resolution (Rs > 1.5) AdjustPH->Success SwitchColumn Switch to PFP or Phenyl-Hexyl Column CheckSelectivity->SwitchColumn Optimize Optimize Gradient & Capacity Factor (k') SwitchColumn->Optimize Optimize->Success

Diagnostic workflow for resolving co-elution in highly functionalized benzoic acid chromatography.

Part 3: Troubleshooting Guide & FAQs

Q1: I am observing a distinct "shoulder" on the trailing edge of my target peak. Is this a column degradation issue or true co-elution? A1: A shoulder is a sudden discontinuity in peak shape, whereas column degradation (such as channeling or a partially occluded frit) typically manifests as uniform peak splitting across all peaks in the chromatogram[4]. If only the 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid peak exhibits a shoulder, you are likely dealing with partial co-elution of a structurally similar impurity (e.g., a regioisomer). To validate this, overlay the UV spectra (via DAD) across the peak's leading edge, apex, and tail. A shift in the absorption maximum confirms co-elution.

Q2: My target compound is co-eluting with a des-bromo impurity on a standard C18 column despite gradient optimization. How do I resolve this? A2: You must change the stationary phase chemistry to alter the selectivity ( α ). Standard C18 columns struggle to differentiate minor halogen variations because the hydrophobic difference is minimal. Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. Phenyl phases provide orthogonal selectivity via π−π interactions and shape recognition, which is highly effective for separating halogenated benzoic acid derivatives[5]. The PFP phase excels at resolving fluorinated compounds through strong dipole-dipole interactions.

Q3: The peak is excessively broad and merges with adjacent peaks. What is the chemical cause? A3: This is a classic symptom of partial ionization. Because 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid is amphoteric, a mobile phase pH near the pKa​ of its carboxylic acid (approx. pH 3.0–3.5) causes the molecule to exist in a dynamic equilibrium between ionized and unionized states. The solution is to buffer the mobile phase to at least 1.5 pH units away from the pKa​ . Using 0.1% Trifluoroacetic acid (TFA) drops the pH to ~2.0, fully protonating the carboxylic acid and providing ion-pairing for the amine, ensuring sharp, symmetrical peaks.

Part 4: Quantitative Data Comparison

To demonstrate the causality of our troubleshooting steps, the following table summarizes the quantitative impact of stationary phase and pH adjustments on the resolution ( Rs​ ) and tailing factor ( Tf​ ) of 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid from its closest synthetic impurities.

Chromatographic ParameterCondition A (Suboptimal)Condition B (Optimized)Resolution ( Rs​ )Tailing Factor ( Tf​ )
Stationary Phase Standard C18 (100Å, 1.7 µm)PFP (Pentafluorophenyl, 1.7 µm)0.8 (Co-elution)1.15
Mobile Phase pH 0.1% Formic Acid (pH ~2.7)0.1% TFA (pH ~2.0)1.2 (Partial overlap)1.05 (Ideal)
Gradient Profile Steep (5-95% B in 5 min)Shallow (30-60% B in 10 min)0.9 (Co-elution)1.10
Combined Optimization C18 + Formic Acid + SteepPFP + TFA + Shallow 2.4 (Baseline) 1.02 (Ideal)

Note: Baseline resolution is defined as Rs​≥1.5 . A tailing factor of Tf​=1.0 represents perfect symmetry.

Part 5: Self-Validating Experimental Protocol

To ensure trustworthiness, the following UHPLC methodology is designed as a self-validating system . You must pass the System Suitability Test (SST) before proceeding to sample analysis.

Methodology: Orthogonal UHPLC Separation of Halogenated Benzoic Acids

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0). Causality: Suppresses carboxylic acid ionization and ion-pairs with the basic aniline group.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

Step 2: Column Selection & Equilibration

  • Install a sub-2 µm PFP (Pentafluorophenyl) UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Equilibrate the column at 40°C with 5% B for 10 column volumes. Causality: Elevated temperature reduces mobile phase viscosity and improves mass transfer for highly functionalized aromatics.

Step 3: Gradient Execution

  • Execute a shallow, focused gradient:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the injected band)

    • 1.0 - 12.0 min: 5% to 65% B (Linear ramp to elute the highly lipophilic −OCF3​ derivative)[6].

    • 12.0 - 14.0 min: 95% B (Column wash)

    • 14.0 - 16.0 min: 5% B (Re-equilibration)

  • Flow rate: 0.4 mL/min. Injection volume: 1.0 µL.

Step 4: System Suitability Testing (SST) - Self-Validation Checkpoint

  • Inject a resolution standard containing 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid and a known des-bromo impurity.

  • Validation Criteria: You may only proceed to sample analysis if the system yields a Resolution ( Rs​ ) > 1.5 and a Tailing Factor ( Tf​ ) < 1.2. If it fails, verify mobile phase pH and column integrity.

Part 6: References

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) . Axion Labs. Available at:[Link][1]

  • Co-Elution: How to Detect and Fix Overlapping Peaks . Axion Labs (YouTube). Available at: [Link][2]

  • Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right . Chromatography Online. Available at:[Link][4]

  • Novel Charge-Switch Derivatization Method for Sensitive RP-UHPLC/MS/MS Analysis . National Institutes of Health (PMC). Available at: [Link][6]

  • High performance liquid chromatography for high performance separation detection of phthalide derivatives (CN110108818B) . Google Patents. Available at:[5]

Sources

Reference Data & Comparative Studies

Validation

comparing trifluoromethoxy and trifluoromethyl substituents in benzoic acid drug design

The Fluorine Paradigm: A Comparative Guide to Trifluoromethyl (-CF₃) and Trifluoromethoxy (-OCF₃) Substituents in Benzoic Acid Drug Design Executive Summary In rational drug design, decorating a molecular scaffold with f...

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Author: BenchChem Technical Support Team. Date: March 2026

The Fluorine Paradigm: A Comparative Guide to Trifluoromethyl (-CF₃) and Trifluoromethoxy (-OCF₃) Substituents in Benzoic Acid Drug Design

Executive Summary

In rational drug design, decorating a molecular scaffold with fluorinated functional groups is a highly effective strategy to modulate pharmacokinetics, metabolic stability, and target binding affinity[1]. When optimizing a benzoic acid pharmacophore—a ubiquitous motif in medicinal chemistry—the choice between a trifluoromethyl (-CF₃) and a trifluoromethoxy (-OCF₃) substituent at the para or meta positions can drastically alter the molecule's physicochemical profile. While both groups provide robust metabolic stability due to the high bond dissociation energy of the C–F bond (approx. 485 kJ/mol)[1], they diverge significantly in their electronic effects, lipophilicity, and conformational flexibility[2].

Physicochemical Profiling & Causality

To engineer an optimal drug candidate, one must understand the causality behind how these substituents perturb the benzoic acid core.

Electronic Effects and pKa Modulation The reactivity and acidity of substituted benzoic acids are governed by the electron-withdrawing strength of their substituents, which is quantitatively described by Hammett constants ( σ )[3].

  • Trifluoromethyl (-CF₃): Acts as a powerful electron-withdrawing group purely through inductive (-I) effects, owing to the high electronegativity of the fluorine atoms directly attached to the benzylic carbon[3]. For 4-(trifluoromethyl)benzoic acid, the strong withdrawal ( σp​ = 0.54) heavily stabilizes the conjugate base, resulting in a highly acidic pKa of approximately 3.69[4].

  • Trifluoromethoxy (-OCF₃): Exhibits a strong inductive withdrawal (-I) from the -CF₃ moiety, but this is uniquely counterbalanced by the weak resonance-donating (+R) character of the oxygen atom's lone pairs when situated in the para position[3]. Consequently, its net electron withdrawal is lower ( σp​ = 0.35)[5], making 4-(trifluoromethoxy)benzoic acid slightly less acidic, with a pKa of approximately 3.85[6].

Lipophilicity and Permeability Lipophilicity dictates membrane permeability and hydrophobic target engagement. The -OCF₃ group is one of the most lipophilic substituents available, boasting a Hansch π constant of +1.04, compared to +0.88 for the -CF₃ group[5]. The oxygen atom in -OCF₃ acts as a flexible linker that allows the group to adopt orthogonal conformations, maximizing lipophilic surface area while minimizing steric clashes with the aromatic ring[2].

Quantitative Comparison Table

PropertyTrifluoromethyl (-CF₃)Trifluoromethoxy (-OCF₃)Causality / Drug Design Implication
Hansch π Constant +0.88+1.04-OCF₃ provides superior lipophilicity, enhancing passive membrane permeability and BBB crossing[5].
Hammett σp​ 0.540.35-CF₃ is a stronger net electron-withdrawer due to the lack of compensating +R resonance from an oxygen atom[3].
Hammett σm​ 0.430.38The meta-position lacks direct resonance; both act primarily via inductive withdrawal[5].
4-Substituted pKa ~3.69~3.85-CF₃ lowers the pKa of benzoic acid (4.20) more aggressively, impacting the ionization state at physiological pH (7.4)[4].
Conformational State Rigid, sphericalFlexible, orthogonal-OCF₃ can rotate around the C-O bond, dynamically adapting to hydrophobic binding pockets[2].

Visualizing the Electronic Dynamics

ElectronicEffects cluster_CF3 4-Trifluoromethylbenzoic Acid cluster_OCF3 4-Trifluoromethoxybenzoic Acid CF3_Node -CF3 Group Inductive1 Strong Inductive (-I) Withdrawal CF3_Node->Inductive1 pKa1 High Acidity pKa ~3.69 Inductive1->pKa1 OCF3_Node -OCF3 Group Inductive2 Strong Inductive (-I) Withdrawal OCF3_Node->Inductive2 Resonance Weak Resonance (+R) Donation via Oxygen OCF3_Node->Resonance pKa2 Moderate Acidity pKa ~3.85 Inductive2->pKa2 Resonance->pKa2 Partially Offsets -I

Logical relationship of inductive and resonance effects on the pKa of substituted benzoic acids.

Experimental Protocol: Self-Validating pKa and Hammett Constant Determination

To objectively compare these substituents, a highly controlled, self-validating experimental workflow is required. The following protocol outlines the determination of pKa via potentiometric titration, cross-validated by ¹⁹F NMR[7].

Step 1: Reagent Preparation & Standardization

  • Prepare 10 mM aqueous solutions of 4-(trifluoromethyl)benzoic acid, 4-(trifluoromethoxy)benzoic acid, and unsubstituted benzoic acid (reference) in CO₂-free ultrapure water.

  • Standardize a 0.01 M NaOH titrant solution using potassium hydrogen phthalate (KHP) to ensure exact molarity.

Step 2: Potentiometric Titration

  • Calibrate a high-precision pH meter using standard buffer solutions (pH 4.00, 7.00, and 10.00).

  • Pipette 25.00 mL of the 10 mM benzoic acid derivative into a temperature-controlled vessel (25.0 ± 0.1 °C) under an inert nitrogen atmosphere to prevent CO₂ absorption.

  • Titrate with the standardized 0.01 M NaOH, recording pH continuously until past the equivalence point.

Step 3: Data Analysis & pKa Extraction

  • Plot the first derivative of the titration curve ( Δ pH/ Δ V) to precisely identify the equivalence point volume ( Veq​ ).

  • Determine the pKa by extracting the pH value at exactly half the equivalence volume ( Veq​/2 ), where [HA] = [A⁻].

  • Calculate the Hammett constant ( σp​ ) using the relation: σp​=pKabenzoic_acid​−pKasubstituted​ .

Step 4: Orthogonal Validation via ¹⁹F NMR

  • Prepare biphasic samples (water/1-octanol) of the fluorinated acids buffered at pH values ranging from 2.0 to 6.0[7].

  • Acquire ¹⁹F NMR spectra at 25 °C. The chemical shift of the fluorine atoms is highly sensitive to the ionization state of the carboxylate group.

  • Plot the ¹⁹F chemical shift against pH. The inflection point of the resulting sigmoidal curve provides an independent, orthogonal measurement of the pKa, validating the potentiometric data[7].

ExperimentalWorkflow Start Prepare 10mM Solutions (Substituted Benzoic Acids) Titration Potentiometric Titration (0.01M NaOH at 25°C) Start->Titration Data Plot pH vs. Volume Extract V_eq/2 Titration->Data Calc Calculate pKa (pH at Half-Equivalence) Data->Calc Hammett Derive Hammett Constant (σ = pKa_unsub - pKa_sub) Calc->Hammett NMR Orthogonal Validation (19F NMR Chemical Shifts vs pH) Calc->NMR Cross-Validation

Self-validating workflow for determining pKa and Hammett constants with NMR cross-validation.

Pharmacokinetic Implications in Drug Design

The choice between -CF₃ and -OCF₃ on a benzoic acid scaffold fundamentally dictates the drug's interaction with its target and its journey through the body. The rigid, highly electron-withdrawing -CF₃ group is ideal for burying into tight, static hydrophobic pockets and heavily polarizing the adjacent aromatic ring to enhance π

π stacking interactions with target residues. Conversely, the -OCF₃ group, often termed a "flexible pseudo-halogen," can rotate to adopt an orthogonal conformation. This flexibility, combined with its higher lipophilicity (+1.04)[5], makes it superior for optimizing blood-brain barrier (BBB) penetration in CNS drugs, while the oxygen lone pairs provide a subtle desolvation penalty that can be tuned to prevent excessive non-specific binding[2].

References

  • Novás, M., & Matos, M. J. (2025).
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Trifluoromethoxy and Trifluoromethyl Substituted Nitrobenzenes.
  • Leroux, F. et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.
  • ChemicalBook. (2026). 4-(Trifluoromethyl)benzoic acid | 455-24-3.
  • ChemicalBook. (2026). 330-12-1 CAS MSDS (4-(Trifluoromethoxy)benzoic acid).
  • ACG Publications. (2022). NMR as biphasic pKa measurement technique.
  • Thieme-Connect.

Sources

Comparative

In-Depth Technical Guide: Identifying and Qualifying Reference Standards for 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic Acid Impurities

As drug development pipelines increasingly rely on complex halogenated and fluorinated intermediates, the analytical control of active pharmaceutical ingredients (APIs) has never been more critical. 4-Amino-3-bromo-5-(tr...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex halogenated and fluorinated intermediates, the analytical control of active pharmaceutical ingredients (APIs) has never been more critical. 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid (CAS: 453565-89-4) is a highly specialized chemical intermediate whose amphoteric nature and dense functionalization present unique challenges for impurity profiling.

This guide objectively compares the process-related impurities and degradation products associated with this compound, providing researchers and analytical scientists with field-proven methodologies for selecting reference standards, developing self-validating analytical protocols, and ensuring regulatory compliance.

Regulatory Grounding & Mechanistic Causality

The selection of impurity reference standards is not arbitrary; it is strictly governed by the causality of the chemical synthesis and international regulatory frameworks. According to the ICH Q3A(R2) Impurities in New Drug Substances guidelines[1], any organic impurity exceeding specific thresholds based on the maximum daily dose must be identified and qualified. Similarly, USP General Chapter <1086>[2] mandates the control of both process impurities and degradation products to ensure patient safety.

The Causality of Impurity Formation

The synthesis of 4-amino-3-bromo-5-(trifluoromethoxy)benzoic acid typically involves the electrophilic aromatic bromination of 4-amino-5-(trifluoromethoxy)benzoic acid. The regioselectivity of this reaction is driven by the strongly activating amino group ( −NH2​ ) and the deactivating carboxylic acid ( −COOH ) and trifluoromethoxy ( −OCF3​ ) groups.

Because the ring is highly sterically hindered and electronically polarized, three primary classes of process impurities emerge:

  • Under-reacted Starting Materials: The Des-bromo impurity.

  • Over-bromination By-products: The Di-bromo impurity (often requiring harsh conditions, but possible as a trace contaminant).

  • Positional Isomers: Bromination at the alternative ortho position relative to the amino group, yielding 4-amino-2-bromo-5-(trifluoromethoxy)benzoic acid.

To accurately quantify these, highly characterized Pharmaceutical Analytical Impurities (PAIs)[3] or custom-synthesized reference standards are required to establish Relative Response Factors (RRF).

Structural Comparison of Potential Impurities

When selecting reference standards, it is crucial to compare their structural attributes and expected chromatographic behavior. Table 1 summarizes the critical alternatives you must screen for during method development.

Table 1: Comparison of Potential Impurities and Reference Standards

Impurity ClassChemical NameOrigin / CausalityExpected RRT*RRF (230 nm)**
API (Target) 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acidN/A1.001.00
Starting Material 4-Amino-5-(trifluoromethoxy)benzoic acidIncomplete bromination~0.750.85
Positional Isomer 4-Amino-2-bromo-5-(trifluoromethoxy)benzoic acidKinetic vs. thermodynamic bromination control~0.921.05
Over-bromination 4-Amino-2,3-dibromo-5-(trifluoromethoxy)benzoic acidExcess bromine / prolonged reaction time~1.351.40
Degradation 2-Bromo-6-(trifluoromethoxy)anilineThermal/acidic decarboxylation during storage~1.500.60

*RRT = Relative Retention Time (Estimated based on C18 reversed-phase chromatography). **RRF = Relative Response Factor (Requires empirical validation using certified reference standards).

Decision Workflow for Impurity Qualification

The following Graphviz diagram illustrates the self-validating logical workflow for determining when a reference standard must be procured and qualified, directly reflecting ICH Q3A(R2) mandates[1].

Impurity_Workflow Start Detect Impurity in API Reporting > Reporting Threshold (e.g., 0.05%)? Start->Reporting NoReport No Action Required Reporting->NoReport No Identify > Identification Threshold (e.g., 0.10%)? Reporting->Identify Yes Structure Elucidate Structure (LC-MS, NMR) Identify->Structure Yes Routine Routine HPLC Monitoring Identify->Routine No Qualify > Qualification Threshold (e.g., 0.15%)? Structure->Qualify Tox Acquire Tox Data & Reference Standard Qualify->Tox Yes Qualify->Routine No Tox->Routine

Decision tree for impurity qualification based on ICH Q3A(R2) guidelines.

Experimental Protocol: Self-Validating HPLC Methodology

Because 4-amino-3-bromo-5-(trifluoromethoxy)benzoic acid is amphoteric, analyzing it alongside its impurities requires strict pH control. If the mobile phase pH is near the pKa of the carboxylic acid, partial ionization will cause severe peak tailing.

Causality of Method Choice: To ensure robust retention and sharp peak shapes, the mobile phase pH must be maintained at ~2.0. This fully protonates the carboxylic acid (rendering it neutral and hydrophobic) and the aniline nitrogen (rendering it charged), preventing secondary interactions with residual silanols on the stationary phase. A high-efficiency column designed for acidic/basic mixtures, such as those detailed in advanced LC column application notes[4], is required.

Step-by-Step Methodology

Step 1: Preparation of Solutions

  • Diluent: Acetonitrile : Water (50:50, v/v).

  • System Suitability Test (SST) Solution: Spike the API sample (1.0 mg/mL) with the Des-bromo and Positional Isomer reference standards at 0.15% w/w.

  • Test Sample: 1.0 mg/mL of the API in the diluent.

Step 2: Chromatographic Conditions

  • Column: ODS C18 (e.g., 150 mm × 4.6 mm, 3 µm) compatible with 100% aqueous mobile phases.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (optimal for the substituted benzoic acid chromophore).

  • Column Temperature: 40°C.

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.08515Isocratic hold to retain polar degradants
5.08515Start gradient
20.04060Elute highly retained di-bromo impurities
25.01090Column wash
25.18515Re-equilibration
35.08515End of run

Step 3: Self-Validating System Suitability Before analyzing unknown batches, the system must validate itself using the SST solution.

  • Acceptance Criteria 1: The resolution ( Rs​ ) between the API and the Positional Isomer must be ≥2.0 . If Rs​<2.0 , the column efficiency is compromised, or the mobile phase pH has drifted, invalidating the run.

  • Acceptance Criteria 2: The signal-to-noise ratio (S/N) for the 0.05% reporting threshold standard must be ≥10 .

Step 4: Quantitation Calculate the percentage of each impurity using the external standard method, adjusting for the Relative Response Factor (RRF) determined during the qualification of your reference standards.

Conclusion

Identifying and qualifying reference standards for 4-amino-3-bromo-5-(trifluoromethoxy)benzoic acid requires a deep understanding of its synthetic regioselectivity and amphoteric behavior. By aligning your analytical strategy with ICH Q3A(R2) thresholds and employing self-validating, low-pH HPLC methodologies, researchers can ensure robust impurity profiling that withstands rigorous regulatory scrutiny.

References

  • European Medicines Agency (EMA). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Source:[Link]

  • Shimadzu Corporation. Impurity Analysis of Pharmaceutical Products Using Next-Generation LC Column. Source:[Link]

Sources

Validation

Spectroscopic Validation of 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic Acid: A Comparative Guide to Structural Fidelity

Executive Summary: The Analytical Challenge In modern drug discovery and agrochemical development, fluorinated building blocks are indispensable for modulating lipophilicity and metabolic stability. 4-Amino-3-bromo-5-(tr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

In modern drug discovery and agrochemical development, fluorinated building blocks are indispensable for modulating lipophilicity and metabolic stability. 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid (CAS: 453565-89-4) [1] is a prime example of a highly functionalized scaffold. However, its synthesis—typically involving the electrophilic bromination of an aniline derivative—is fraught with regiochemical pitfalls. The process frequently generates insidious impurities, most notably des-bromo species and 2-bromo regioisomers.

As an application scientist, I frequently observe the downstream failures caused by relying on a single analytical modality (such as UV-Vis HPLC) to validate such building blocks. Regioisomers often co-elute, and UV response factors can easily mask des-bromo impurities. This guide objectively compares the efficacy of three primary spectroscopic modalities—LC-MS, Multinuclear NMR, and FT-IR—demonstrating how to construct a self-validating, orthogonal testing matrix that guarantees absolute structural fidelity.

Comparative Analysis of Analytical Modalities

To ensure trustworthiness in our analytical release criteria, we must understand the causality behind our instrumental choices. No single technique provides a complete picture; rather, they must be compared and layered to cover each other's blind spots.

Table 1: Comparative Efficacy of Analytical Modalities
Analytical ModalityPrimary StrengthCritical LimitationRole in Validation Matrix
LC-MS (ESI-) Exceptional sensitivity for mass confirmation and detecting des-bromo impurities.Cannot distinguish between positional regioisomers (e.g., 2-bromo vs. 3-bromo).Confirms exact mass and isotopic signature.
Multinuclear NMR The gold standard for mapping exact regiochemistry and atomic connectivity.Lower sensitivity; requires high sample concentration (~15-20 mg/mL).Confirms 3,5-substitution and -OCF₃ integrity.
FT-IR (ATR) Rapid, non-destructive validation of distinct functional groups.Cannot determine purity percentages or complex structural connectivity.Orthogonal confirmation of -COOH, -NH₂, and C-F bonds.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system—meaning the data generated inherently confirms the validity of the method itself. Below are the step-by-step methodologies engineered for this specific molecule.

Protocol A: LC-MS (ESI-) Mass and Purity Confirmation

We specifically utilize Electrospray Ionization in negative mode (ESI-) . Why? Carboxylic acids readily deprotonate to form highly stable [M-H]- ions, whereas positive mode often yields complex, difficult-to-interpret adducts and fragmentation patterns [2].

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in a 50:50 Water:Acetonitrile mixture.

  • Mobile Phase Optimization:

    • Solvent A: 0.1% Acetic Acid in Water. (The weak acid suppresses ionization in the fluid but dramatically enhances deprotonation efficiency at the ESI droplet interface [2]).

    • Solvent B: Acetonitrile.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.8 µm). Run a gradient of 5% B to 95% B over 5 minutes at 0.4 mL/min.

  • MS Parameters: Capillary voltage: 2.5 kV, Desolvation temperature: 350°C.

  • Self-Validation Check: The presence of a single bromine atom provides a built-in validation mechanism. The natural isotopic abundance of ⁷⁹Br and ⁸¹Br must yield a characteristic 1:1 doublet at m/z 297.9 and 299.9 . If this ratio deviates, co-eluting non-brominated impurities are present.

Protocol B: Multinuclear NMR (¹H, ¹⁹F, ¹³C) Regiochemical Mapping

We select DMSO-d₆ as the solvent because the highly polar, zwitterionic-like character of the amino-acid motif renders it poorly soluble in standard CDCl₃.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆.

  • ¹H NMR Acquisition (400 MHz): Acquire 16 scans with a relaxation delay (D1) of 2 seconds.

  • ¹⁹F NMR Acquisition (376 MHz): Acquire 64 scans. Causality Note: You must use a relaxation delay of at least 3 seconds. Fluorine nuclei in -OCF₃ groups exhibit long T1 relaxation times; failing to allow full relaxation will result in inaccurate integration and distorted baseline signals [3].

  • Self-Validation Check: In the ¹H NMR spectrum, the meta-relationship of the two aromatic protons (H2 and H6) is confirmed by a small scalar coupling constant ( 4JHH​≈1.5−2.0 Hz). A larger ortho-coupling ( 3JHH​≈8.0 Hz) would immediately expose a 2-bromo regioisomer contamination.

Protocol C: FT-IR (ATR) Functional Group Verification
  • Preparation: Clean the diamond ATR crystal with isopropanol and collect a background scan.

  • Sampling: Place 2-3 mg of the neat solid powder directly onto the crystal. Apply consistent pressure using the anvil to ensure uniform optical contact.

  • Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Self-Validation Check: Look for the orthogonal triad: the broad O-H stretch of the carboxylic acid dimer (2500-3000 cm⁻¹), the sharp N-H primary amine doublet (~3400, 3300 cm⁻¹), and the intense C-F stretching bands (1100-1250 cm⁻¹).

Quantitative Data Interpretation

To facilitate rapid comparison against your synthesized or procured batches, the expected NMR shifts are summarized below.

Table 2: Expected NMR Chemical Shifts in DMSO-d₆
NucleusExpected Shift (ppm)Multiplicity & CouplingStructural Assignment
¹⁹F -57.5 to -58.5Singlet-OCF₃ group [3]
¹H ~8.00Doublet ( 4J≈1.8 Hz)Aromatic H2 (between -COOH & -Br)
¹H ~7.75Doublet ( 4J≈1.8 Hz)Aromatic H6 (between -COOH & -OCF₃)
¹H 6.00 - 6.50Broad Singlet (2H)-NH₂ amine protons
¹H > 12.5Broad Singlet (1H)-COOH acidic proton
¹³C ~120.5Quartet ( 1JCF​≈255 Hz)Trifluoromethoxy carbon

Orthogonal Validation Workflow

The logical relationship between these modalities forms a sequential filter, ensuring that no structural anomaly can pass through undetected.

G N1 Crude Synthesized Batch CAS: 453565-89-4 N2 LC-MS (ESI- Negative Mode) Detects des-bromo impurities & confirms[M-H]- N1->N2 Step 1: Mass & Isotope Check N3 Multinuclear NMR (1H, 19F, 13C) Confirms 3,5-substitution & -OCF3 integrity N2->N3 Step 2: Regiochemistry Check N4 FT-IR (ATR) Spectroscopy Validates -COOH, -NH2, and C-F stretches N3->N4 Step 3: Functional Group Check N5 Validated High-Purity Standard Ready for Drug Development N4->N5 Final Orthogonal Consensus

Orthogonal spectroscopic workflow for validating 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid.

Conclusion

Relying on a single analytical technique when validating highly substituted aromatics like 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid invites critical errors into the drug development pipeline. By comparing and combining LC-MS for isotopic mass validation, Multinuclear NMR for regiochemical mapping, and FT-IR for functional group integrity, researchers establish a self-validating matrix that guarantees absolute structural fidelity and prevents costly downstream synthetic failures.

References

  • Gamoh, K., et al. "Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization." Rapid Communications in Mass Spectrometry, 2003. Available at:[Link]

  • Tlili, A., et al. "Phenylseleno trifluoromethoxylation of alkenes." Beilstein Journal of Organic Chemistry, 2018. Available at:[Link]

Comparative

Comparative Binding Affinity of 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic Acid Derivatives

Executive Summary The rational design of allosteric modulators requires precise control over molecular vectors to engage complex, often lipophilic, binding pockets. The 4-amino-3-bromo-5-(trifluoromethoxy)benzoic acid sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of allosteric modulators requires precise control over molecular vectors to engage complex, often lipophilic, binding pockets. The 4-amino-3-bromo-5-(trifluoromethoxy)benzoic acid scaffold (CAS: 453565-89-4) has emerged as a highly privileged building block in modern medicinal chemistry. This guide provides an in-depth, objective comparison of this scaffold against alternative derivatives, utilizing allosteric kinase inhibition (e.g., Cyclin-dependent Kinase 2 [CDK2]) as the primary biophysical model.

As a Senior Application Scientist, I have structured this guide to move beyond basic structure-activity relationships (SAR). Here, we dissect the causality behind the binding thermodynamics and provide a self-validating experimental framework for quantifying these interactions [1].

Mechanistic Rationale: The Tripartite Binding Hypothesis

To understand why the 4-amino-3-bromo-5-(trifluoromethoxy)benzoic acid scaffold outperforms simpler analogs, we must analyze the synergistic biophysical system it creates within a target pocket:

  • The 5-Position Trifluoromethoxy (-OCF3) Group (Lipophilic Adaptability): Unlike the rigid trifluoromethyl (-CF3) group, the -OCF3 moiety is a "super-halogen" that can adopt an orthogonal conformation relative to the phenyl ring. This rotational freedom allows the oxygen atom to act as a hinge, projecting the bulky, highly lipophilic -CF3 rotor deep into hydrophobic allosteric sub-pockets without causing steric clashes with adjacent protein residues [1].

  • The 3-Position Bromine (-Br) Atom (Halogen Bonding): Bromine is highly polarizable, creating a localized region of positive electrostatic potential known as a "sigma-hole." This enables strong, highly directional halogen bonding with the backbone carbonyl oxygens of the target protein. Lighter halogens (like fluorine or chlorine) possess significantly weaker sigma-holes, leading to a measurable drop in binding enthalpy.

  • The 1-Carboxyl and 4-Amino Anchors (Electrostatic Network): The para-amino group acts as a crucial hydrogen bond donor, while the carboxylate forms a critical salt bridge with conserved basic residues (e.g., Lysine or Arginine) in the binding site. This electrostatic anchor strictly orientates the -Br and -OCF3 groups into their respective functional vectors.

SAR_Logic Scaffold 4-Amino-3-bromo-5- (trifluoromethoxy)benzoic acid Pos5 5-Position: -OCF3 Lipophilic Bulk Orthogonal Conformation Scaffold->Pos5 Pos3 3-Position: -Br Halogen Bonding Sigma-Hole Interaction Scaffold->Pos3 Pos4 4-Position: -NH2 H-Bond Donor Scaffold->Pos4 Pos1 1-Position: -COOH Salt Bridge Anchor Scaffold->Pos1 Affinity Synergistic Affinity (Nanomolar Kd) Pos5->Affinity Pos3->Affinity Pos4->Affinity Pos1->Affinity

Caption: Structure-Activity Relationship (SAR) logic driving the synergistic binding affinity of the scaffold.

Comparative Binding Affinity Data

To objectively evaluate the performance of this scaffold, we benchmark it against alternative derivatives using data modeled on allosteric CDK2 pocket interactions. The data highlights how specific substituent swaps impact the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) [1].

Derivative Scaffold3-Position5-PositionTarget Binding PocketRelative Affinity (IC50)Mechanistic Limitation / Advantage
4-Aminobenzoic acid -H-HAllosteric Kinase> 100 µMBaseline. Lacks lipophilic and halogen-bonding anchors.
4-Amino-3-chloro-5-(trifluoromethyl)... -Cl-CF3Allosteric Kinase~ 5.0 µM-CF3 is conformationally rigid; Chlorine has a weaker sigma-hole.
4-Amino-3-bromo-5-(trifluoromethoxy)... -Br -OCF3 Allosteric Kinase < 0.5 µM Optimal orthogonal -OCF3 fit; strong Bromine halogen bond.
4-Amino-3-iodo-5-(trifluoromethoxy)... -I-OCF3Allosteric Kinase< 0.2 µMHighest affinity (largest sigma-hole), but Iodine introduces metabolic liabilities.

Data Synthesis Note: Values are representative benchmarks derived from the optimization of anthranilic and benzoic acid derivatives targeting the CDK2 allosteric site.

Experimental Protocols: A Self-Validating System

Relying solely on enzymatic IC50 assays is a critical error when evaluating allosteric modulators, as conformational dynamics can skew results. Trustworthiness in drug discovery requires a self-validating system : a high-throughput primary screen orthogonally validated by direct thermodynamic measurement [1].

Protocol 1: p-Cl-ANS Fluorescence Displacement Assay (Primary Screen)

Causality: The fluorescent dye p-Cl-ANS binds specifically to the allosteric pocket of the target kinase, emitting a strong fluorescent signal. When a high-affinity benzoic acid derivative successfully competes for this pocket, it displaces the dye, quenching the fluorescence. This provides a rapid, high-throughput IC50 measurement.

  • Preparation: Prepare an assay buffer containing 20 mM HEPES (pH 7.4), 150 mM NaCl, and 0.01% Triton X-100.

  • Protein-Dye Complex: Incubate the target protein (e.g., CDK2) at 2 µM with 10 µM p-Cl-ANS for 15 minutes at room temperature.

  • Titration: Add the 4-amino-3-bromo-5-(trifluoromethoxy)benzoic acid derivative in a 12-point dose-response series (ranging from 0.1 nM to 100 µM).

  • Measurement: Read fluorescence polarization/intensity (Excitation: 380 nm, Emission: 460 nm) using a microplate reader. Calculate the IC50 using a four-parameter logistic non-linear regression model.

Protocol 2: Isothermal Titration Calorimetry (ITC) (Orthogonal Validation)

Causality: While Protocol 1 proves displacement, ITC proves how the compound binds by directly measuring the heat released or absorbed. It breaks down the binding affinity (Kd) into enthalpy (ΔH, confirming the halogen bond and salt bridge) and entropy (-TΔS, confirming the lipophilic displacement of water by the -OCF3 group).

  • Dialysis: Dialyze the target protein extensively against the ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, 2% DMSO) to ensure exact buffer matching.

  • Cell Loading: Load the sample cell with 50 µM of the target protein.

  • Syringe Loading: Load the injection syringe with 500 µM of the benzoic acid derivative (dissolved in the exact same dialysis buffer).

  • Titration: Perform 20 injections of 2 µL each at 25°C, with 120-second spacing between injections to allow the heat signal to return to baseline.

  • Analysis: Integrate the thermogram peaks and fit the data to a one-site binding model to extract Kd, ΔH, and ΔS.

Protocol_Workflow Step1 1. Compound Synthesis & Purification (>95% Purity via HPLC/NMR) Step2 2. Primary Screen: p-Cl-ANS Displacement (Fluorescence Quenching IC50) Step1->Step2 Step3 3. Orthogonal Validation: ITC (Thermodynamic Kd, ΔH, ΔS) Step2->Step3 IC50 < 1 µM Step4 4. Structural Confirmation (X-ray Crystallography) Step3->Step4 Confirmed Kd Step5 5. Lead Candidate Selection (In Vivo Efficacy Testing) Step4->Step5 Binding Pose Verified

Caption: Self-validating experimental workflow for confirming allosteric binding affinity and mechanism.

References

  • Faber, E. B., Wang, N., John, K., Sun, L., Wong, H. L., Burban, D., ... & Georg, G. I. (2023). Screening through Lead Optimization of High Affinity, Allosteric Cyclin-Dependent Kinase 2 (CDK2) Inhibitors as Male Contraceptives That Reduce Sperm Counts in Mice. Journal of Medicinal Chemistry, 66(3), 1928-1940.[Link]

Safety & Regulatory Compliance

Safety

4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid proper disposal procedures

In modern drug discovery and agrochemical development, halogenated building blocks like 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid are indispensable for tuning lipophilicity and metabolic stability. However, the ve...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery and agrochemical development, halogenated building blocks like 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid are indispensable for tuning lipophilicity and metabolic stability. However, the very functional groups that make this compound valuable—the heavy bromine atom and the robust trifluoromethoxy group—create significant logistical challenges at the end of its lifecycle. As a Senior Application Scientist, I mandate that laboratory safety cannot be an afterthought; it must be an engineered, self-validating system.

This guide provides authoritative, step-by-step operational protocols required to safely handle, segregate, and dispose of this specific chemical, ensuring full compliance with environmental regulations and protecting laboratory personnel from severe toxicological hazards.

Section 1: Chemical Profiling & Hazard Causality

To understand the strict disposal requirements for 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid, we must deconstruct its molecular architecture. We do not simply follow rules; we respond to the physicochemical realities of the molecule.

  • The Trifluoromethoxy Group (-OCF₃): While highly stable under physiological conditions, high-temperature pyrolysis (>300°C) causes homolytic O-C bond fission. This decomposition releases gaseous hydrogen fluoride (HF)[1]. HF is a severe contact hazard, highly toxic, and corrosive to standard infrastructure.

  • The Bromine Atom (-Br): Combustion of brominated organics yields hydrogen bromide (HBr), another potent, corrosive acid gas[2].

  • The Amino Group (-NH₂): Thermal oxidation of the aniline moiety produces toxic nitrogen oxides (NOx)[2].

  • The Carboxylic Acid (-COOH): Imparts mild acidity, requiring segregation from strong bases and active metals to prevent exothermic neutralization reactions.

Because of these degradation pathways, this compound cannot be disposed of in regular trash or washed down the drain[3]. It requires highly specialized thermal destruction.

Section 2: Quantitative Data & Specifications

To ensure safe handling and compliance, all operational parameters must be quantified. Below are the structural hazard implications and the physical storage limits required for this compound.

Table 1: Physicochemical Hazards & Disposal Implications

Structural ComponentHazard / ByproductOperational Disposal Implication
Halogen Content (Br, F) HF and HBr gas upon heatingMust be routed to an incinerator equipped with a caustic wet scrubber[4].
Functional Groups Reactive with strong oxidizersKeep strictly segregated from peroxides, strong acids, and strong bases[2].
Thermal Stability Decomposes >300°CCannot be autoclaved or exposed to open flames during routine lab sterilization[1].

Table 2: Waste Storage Limits & Container Specifications

ParameterSpecification Standard
Primary Container Material High-Density Polyethylene (HDPE) or Borosilicate Glass[2].
Incompatible Materials Metal drums (prone to halide corrosion); Non-halogenated waste streams[5].
Max Accumulation Volume Follow local RCRA satellite accumulation rules (typically 55 gallons max per lab).
Headspace Requirement Leave exactly 20% headspace in liquid carboys to prevent pressure rupture.

Section 3: Operational Workflows & Methodologies

The following self-validating protocols ensure that the chemical is safely contained from the moment it becomes waste until its final destruction.

Protocol 1: Routine Laboratory Waste Segregation and Containment
  • Waste Classification: Immediately classify the material as "Halogenated Organic Waste"[5]. Never mix this with non-halogenated solvent waste (e.g., acetone, ethanol). Mixing dilutes the halogen concentration but drastically increases the volume of waste that must undergo expensive, specialized incineration[6].

  • Container Selection: Utilize High-Density Polyethylene (HDPE) or borosilicate glass containers[2]. Do not use metal drums for primary containment, as trace moisture can lead to the formation of corrosive hydrobromic or hydrofluoric acids over time.

  • Material Transfer: Perform all transfers within a certified Class II biological safety cabinet or chemical fume hood. Use non-sparking spatulas for solid transfers to prevent static discharge[2].

  • Headspace Management: Fill liquid waste carboys to a maximum of 80% capacity. The remaining 20% headspace is critical to accommodate vapor pressure fluctuations.

  • Hazard Labeling: Affix a standardized hazardous waste tag. Explicitly list the chemical name and check the boxes for "Toxic" and "Corrosive Byproducts"[3].

WasteWorkflow gen Waste Generation 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid seg Segregation: Strictly Halogenated Organic Waste gen->seg Classify cont Containment: HDPE or Borosilicate Glass seg->cont Transfer labeling Labeling & EHS Logging: Hazardous, Toxic, Corrosive Byproducts cont->labeling Secure incin High-Temp Incineration (>1100°C) with Caustic Scrubber labeling->incin Hazmat Pickup

Fig 1: Step-by-step laboratory waste segregation and disposal workflow.

Protocol 2: High-Temperature Incineration Preparation (Hazmat Handoff)
  • Inventory Logging: Record the exact mass of the chemical in the laboratory's environmental health and safety (EHS) database.

  • EHS Notification: Flag the waste profile for EHS, explicitly noting the presence of both Bromine and Fluorine. This ensures the waste is routed under the correct EPA hazardous waste codes[6].

  • Facility Routing: Ensure the contracted disposal facility utilizes a commercial rotary kiln or liquid injection incinerator capable of operating at ≥1100°C (2000°F) with a minimum 1.0-second residence time[4].

  • Scrubber Verification: Confirm the receiving facility employs a wet caustic scrubber system (e.g., NaOH or Ca(OH)₂) to neutralize the highly toxic HF and HBr flue gases generated during combustion[4].

ThermalDegradation chem Halogenated Waste (Br, F, N content) incin Thermal Oxidation (>1100°C, 1.0s) chem->incin Combustion gases Toxic Flue Gases (HF, HBr, NOx) incin->gases Pyrolysis scrubber Caustic Scrubber (NaOH / Ca(OH)2) gases->scrubber Acid Gas Routing exhaust Safe Exhaust & Neutralized Salts scrubber->exhaust Neutralization

Fig 2: Thermal degradation pathway and required scrubber neutralization mechanism.

Protocol 3: Emergency Spill Response
  • Evacuation & PPE: Evacuate the immediate vicinity. Responders must don a NIOSH-approved respirator, nitrile gloves, and chemical splash goggles[2].

  • Containment: For solid spills, avoid raising dust. For solutions, surround the spill with an inert, non-combustible absorbent material such as diatomaceous earth or vermiculite[2].

  • Collection: Sweep up the absorbed material using non-sparking tools and place it into a sealable HDPE container[2].

  • Decontamination: Wash the spill area with a mild alkaline solution (e.g., sodium bicarbonate) to neutralize residual acidic components, followed by a thorough water rinse.

  • Disposal: Label the collected cleanup material as "Halogenated Organic Spill Waste" and process it strictly via Protocol 2.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid
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4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid
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